Mal-PEG2-CH2COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6/c12-8-1-2-9(13)11(8)3-4-16-5-6-17-7-10(14)15/h1-2H,3-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIIPBGZTZIKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151584 | |
| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173323-23-4 | |
| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173323-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG2-CH2COOH, also known as Maleimide-PEG2-Acetic Acid, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and diagnostics. Its architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, bridged by a hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse biomolecules. This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of this compound, with a focus on its role in the construction of antibody-drug conjugates (ADCs). Detailed experimental protocols for conjugation, quantitative data, and a schematic representation of a targeted signaling pathway are presented to facilitate its effective implementation in research and development.
Introduction
The precise and stable conjugation of biomolecules is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutic and diagnostic agents. Heterobifunctional linkers are pivotal tools in this endeavor, allowing for the controlled coupling of two different molecular entities. This compound is a prominent member of this class of reagents, offering selectivity in its reactivity towards thiol and amine functionalities. The inclusion of a two-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of biotherapeutics. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its successful application.
Chemical Properties and Structure
This compound is characterized by its three key functional components: a maleimide group, a short PEG spacer, and a terminal carboxylic acid.
-
Maleimide Group: This moiety is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2]
-
PEG Spacer: The diethenoxy (PEG2) spacer is a hydrophilic chain that imparts greater water solubility to the molecule and the subsequent bioconjugate.[3] This can be advantageous in preventing aggregation and improving the biocompatibility of the final product.
-
Carboxylic Acid Group: The terminal carboxyl group can be activated to react with primary amines, such as those on lysine residues of proteins or on amino-modified molecules, to form a stable amide bond.[3]
The combination of these features in a single molecule allows for a two-step conjugation strategy, providing control over the assembly of complex biomolecular architectures.
Quantitative Data
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₅NO₆ | [3] |
| Molecular Weight | 257.24 g/mol | [3] |
| CAS Number | 1374666-32-6 | [3][] |
| Appearance | Liquid | [3] |
| Purity | ≥95% | [3] |
| Storage Conditions | -20°C for long-term storage (months to years) | [3] |
Experimental Protocols
The successful use of this compound hinges on the careful execution of the conjugation reactions. The following are detailed protocols for the sequential reaction of the maleimide and carboxylic acid functionalities.
Maleimide-Thiol Conjugation
This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteine)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed[5]
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): N-acetylcysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: If the protein's target thiol groups are involved in disulfide bonds, they must first be reduced. Dissolve the protein in conjugation buffer and add a 10-50 fold molar excess of TCEP. Incubate for 1-2 hours at room temperature. Remove the excess TCEP by buffer exchange using a desalting column.
-
Reaction Setup: Dissolve the thiol-containing protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[6]
-
Linker Addition: Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a 5-20 fold molar excess of the this compound solution to the protein solution.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Quenching (Optional): To consume any unreacted maleimide groups, a quenching reagent such as N-acetylcysteine can be added in a 2-fold molar excess relative to the initial amount of the maleimide linker.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
Critical Parameters:
-
pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with amines.
-
Buffer: The conjugation buffer should be free of thiol-containing reagents.
-
Degassing: Degassing the buffer is recommended to prevent re-oxidation of thiols.
Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry)
This protocol outlines the activation of the carboxylic acid group of the maleimide-protein conjugate and its subsequent reaction with an amine-containing molecule (e.g., a cytotoxic drug).
Materials:
-
Maleimide-protein conjugate with a terminal carboxylic acid
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification system
Procedure:
-
Activation of Carboxylic Acid: Dissolve the maleimide-protein conjugate in Activation Buffer.
-
EDC/NHS Addition: Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer. Add a 10-50 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the conjugate solution.
-
Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation to Amine: Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the activated conjugate solution. A 2-10 fold molar excess of the amine-containing molecule is typically used.
-
Incubation for Conjugation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a quenching solution to stop the reaction and consume any remaining activated carboxyl groups.
-
Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.
Application: Antibody-Drug Conjugate (ADC) Synthesis and Mechanism
A primary application of this compound is in the construction of antibody-drug conjugates (ADCs). In a typical strategy, a monoclonal antibody (mAb) is first engineered to contain a free cysteine residue at a specific site. The maleimide group of this compound is then reacted with this cysteine. Subsequently, the carboxylic acid of the linker is activated and conjugated to an amine-functionalized cytotoxic drug.
Experimental Workflow for ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.
Caption: Workflow for ADC synthesis using this compound.
Targeting the HER2 Signaling Pathway
ADCs constructed with this compound can be designed to target specific cancer cell surface receptors. A prominent example is the human epidermal growth factor receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers. An anti-HER2 antibody component of an ADC directs the cytotoxic payload specifically to HER2-positive cancer cells. Upon binding to HER2, the ADC is internalized by the cell.
Caption: Mechanism of an anti-HER2 ADC and its effect on the HER2 signaling pathway.
Once inside the cell, the ADC is trafficked to the lysosome, where the linker and/or antibody is degraded, releasing the cytotoxic drug. The released drug can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to the apoptosis of the cancer cell. By targeting the HER2 receptor, the ADC effectively inhibits the downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation and survival.[2]
Conclusion
This compound is a highly valuable tool for researchers and drug developers, offering a reliable and versatile method for creating complex bioconjugates. Its well-defined reactivity and the beneficial properties of the PEG spacer make it particularly suitable for the development of targeted therapeutics like ADCs. A thorough understanding of the reaction conditions and the underlying chemical principles, as outlined in this guide, is essential for harnessing the full potential of this powerful linker in advancing biological and pharmaceutical research.
References
- 1. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Conjugation — Zymeworks [zymeworks.com]
- 3. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis of Maleimide-PEG2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of Maleimide-PEG2-Carboxylic Acid, a heterobifunctional linker widely employed in bioconjugation and drug delivery. The synthesis involves a multi-step process, starting from commercially available precursors, and requires careful control of reaction conditions to achieve high purity and yield. This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the synthesis workflow and a relevant signaling pathway for its application in antibody-drug conjugates (ADCs).
Overview of Maleimide-PEG2-Carboxylic Acid
Maleimide-PEG2-Carboxylic Acid is a versatile crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with thiol (-SH) moieties, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. The terminal carboxylic acid can be activated to react with primary amines (-NH2) in the presence of coupling agents, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates. This dual reactivity makes it an invaluable tool for linking biomolecules to various substrates, including nanoparticles, surfaces, and drug molecules.
Chemical Synthesis Workflow
The synthesis of Maleimide-PEG2-Carboxylic Acid is typically a three-step process starting from Boc-NH-PEG2-COOH. The workflow involves:
-
Deprotection of the Boc Group: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine.
-
Formation of the Maleamic Acid: Reaction of the deprotected amine with maleic anhydride.
-
Cyclization to Maleimide: Dehydration of the maleamic acid to form the final maleimide ring.
Experimental Protocols
Step 1: Synthesis of Amino-PEG2-Carboxylic Acid (Deprotection of Boc-NH-PEG2-COOH)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Boc-NH-PEG2-COOH | 277.31 | 1.0 | 277.3 mg |
| Dichloromethane (DCM) | - | - | 5 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 5 mL |
Procedure:
-
Dissolve Boc-NH-PEG2-COOH (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (5 mL) to the solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude Amino-PEG2-Carboxylic Acid is dried under vacuum and used in the next step without further purification.
Step 2: Synthesis of Maleamic-PEG2-Carboxylic Acid
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass |
| Amino-PEG2-Carboxylic Acid | 177.19 | 1.0 | 177.2 mg |
| Maleic Anhydride | 98.06 | 1.1 | 107.9 mg |
| Acetone | - | - | 10 mL |
Procedure:
-
Dissolve the crude Amino-PEG2-Carboxylic Acid (1.0 mmol) in acetone (10 mL).
-
Add maleic anhydride (1.1 mmol) to the solution.
-
Stir the mixture at room temperature for 2-3 hours. The reaction between an amine and maleic anhydride is typically rapid.
-
The formation of the maleamic acid can be monitored by the disappearance of the amine starting material using TLC.
-
The solvent is removed under reduced pressure to yield the crude Maleamic-PEG2-Carboxylic Acid, which is used directly in the next step.
Step 3: Synthesis of Maleimide-PEG2-Carboxylic Acid (Cyclization)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Maleamic-PEG2-Carboxylic Acid | 275.25 | 1.0 | 275.3 mg |
| Acetic Anhydride | 102.09 | - | 5 mL |
| Sodium Acetate (anhydrous) | 82.03 | 0.2 | 16.4 mg |
Procedure:
-
To the crude Maleamic-PEG2-Carboxylic Acid (1.0 mmol), add acetic anhydride (5 mL) and anhydrous sodium acetate (0.2 mmol).
-
Heat the mixture to 80-100°C and stir for 1-2 hours.
-
The progress of the cyclodehydration reaction can be monitored by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.
-
The crude product is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification and Characterization
Purification:
The final product, Maleimide-PEG2-Carboxylic Acid, is purified using RP-HPLC with a C18 column. A typical mobile phase gradient would be water and acetonitrile, both containing 0.1% trifluoroacetic acid.
Characterization Data (Expected):
| Analysis Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the maleimide protons (δ ~6.7-6.8 ppm, singlet, 2H), PEG backbone protons (δ ~3.5-3.7 ppm, multiplet), and protons adjacent to the carboxylic acid. |
| Mass Spectrometry (ESI-MS) | Calculated m/z for C₁₀H₁₁NO₆: 257.06. Expected [M+H]⁺: 258.07. |
| Purity (HPLC) | >95% |
Application in Antibody-Drug Conjugates (ADCs)
Maleimide-PEG linkers are extensively used in the development of ADCs, which are targeted cancer therapeutics. The linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.
Signaling Pathway of ADC Action
The general mechanism of action for an ADC utilizing a maleimide-PEG linker involves several key steps, culminating in the induction of apoptosis in the target cancer cell.
An In-Depth Technical Guide to the Mechanism of Action of Mal-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG2-CH2COOH is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its mechanism of action. The linker's design incorporates a maleimide group for selective reaction with thiols, a short polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a terminal carboxylic acid for subsequent conjugation to another molecule. This document details the kinetics and stability of the maleimide-thiol reaction, protocols for its use in bioconjugation, and the subsequent activation of the carboxyl group. Furthermore, it explores the influence of the PEG linker on the properties of the resulting conjugate and provides an example of a relevant signaling pathway in the context of targeted drug delivery.
Core Mechanism of Action: The Thiol-Maleimide Reaction
The primary reactive moiety of this compound is the maleimide group. This group undergoes a highly specific Michael addition reaction with a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide, to form a stable thioether bond.[1] This reaction is favored under mild conditions and is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1]
Reaction Kinetics
The reaction between the maleimide and the thiol is a second-order reaction. The rate is dependent on the concentration of both reactants and the pH of the solution, which influences the deprotonation of the thiol to the more nucleophilic thiolate anion.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k) | ~102 - 103 M-1s-1 | pH 7.4, Room Temperature | [3] |
| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | [1][2] |
| Reaction Time to Completion | < 2 minutes to 2 hours | Dependent on reactant concentrations | [4] |
Stability of the Thioether Conjugate
While the thioether bond formed is generally stable, its succinimide ring can undergo two competing reactions in a physiological environment:
-
Hydrolysis: The succinimide ring can hydrolyze to form a more stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction.[5] The rate of hydrolysis is pH-dependent, increasing with higher pH.
-
Retro-Michael Reaction (Thiol Exchange): This is the reversal of the initial conjugation, leading to the dissociation of the conjugate. The released maleimide can then react with other thiol-containing molecules, such as glutathione in the plasma, which can lead to off-target effects.[5][6]
| Reaction | Half-life (t1/2) | Conditions | Significance | Reference |
| Succinimide Ring Hydrolysis (N-alkyl maleimide conjugate) | 27 hours | pH 7.4, 37°C | Stabilizes the conjugate against retro-Michael reaction. | [7] |
| Retro-Michael Reaction (Thiol Exchange with Glutathione) | 3.1 - 258 hours | pH 7.4, 37°C | Dependent on the structure of the thiol and maleimide N-substituent. Can lead to payload loss. | [8][9][10] |
The Role of the PEG2 and Carboxylic Acid Moieties
The this compound linker is not just defined by its maleimide group. The other components are crucial for its utility in creating complex bioconjugates.
The PEG2 Spacer
The short diethylene glycol (PEG2) spacer offers several advantages:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.
-
Reduced Immunogenicity: PEGylation can mask the conjugate from the immune system, potentially reducing an immune response.
-
Improved Pharmacokinetics: Even short PEG chains can influence the pharmacokinetic profile of a bioconjugate, potentially leading to a longer circulation half-life compared to non-PEGylated counterparts.[11][12]
The impact of PEG chain length on cellular uptake is complex. While long PEG chains can sometimes hinder receptor-mediated endocytosis, short linkers like PEG2 are less likely to cause significant steric hindrance.[13][14] The overall uptake will largely depend on the properties of the conjugated molecule (e.g., antibody, peptide).[15][16]
The Terminal Carboxylic Acid
The carboxylic acid group provides a second point of attachment, allowing for the creation of three-part conjugates (e.g., Protein-Linker-Drug). This is typically achieved through an amidation reaction with a primary amine on the second molecule. The most common method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][17]
| Parameter | Typical Yield | Conditions | Key Considerations | Reference |
| EDC/NHS Coupling Efficiency | 50-90% | pH 7.0-8.5, Room Temperature, 2-24 hours | Stoichiometry of EDC/NHS, reaction time, and buffer composition are critical for optimal yield. | [18][19] |
Experimental Protocols
The following are detailed protocols for a two-step conjugation process using this compound.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of this compound to a thiol-containing protein (e.g., a monoclonal antibody with reduced disulfide bonds).
Materials:
-
Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Desalting column
Procedure:
-
Protein Preparation: If the protein's thiols are in the form of disulfide bonds, they must first be reduced.
-
Dissolve the protein in a degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column, exchanging the protein into the reaction buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker using a desalting column or dialysis, exchanging the conjugate into a buffer suitable for the next step (e.g., PBS, pH 7.4).
-
Protocol 2: EDC/NHS Activation and Amine Coupling
This protocol describes the conjugation of the carboxyl group of the Protein-PEG2-COOH conjugate to an amine-containing molecule (e.g., a small molecule drug).
Materials:
-
Protein-PEG2-COOH conjugate in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Carboxyl Group Activation:
-
To the Protein-PEG2-COOH solution, add EDC and NHS to a final concentration of 5-10 mM and 10-20 mM, respectively.
-
Incubate at room temperature for 15-30 minutes.
-
-
Amine Coupling:
-
Add the amine-containing molecule to the activated conjugate solution. A 10- to 50-fold molar excess of the amine-containing molecule over the protein conjugate is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Visualization of Mechanisms and Workflows
Chemical Reaction Mechanism
Caption: Two-step conjugation workflow using this compound.
Experimental Workflow
Caption: Experimental workflow for ADC synthesis.
Example Signaling Pathway: HER2-Targeted ADC
An antibody-drug conjugate created using this compound to link a cytotoxic drug to an anti-HER2 antibody (like Trastuzumab) would follow this general mechanism of action.
Caption: Mechanism of a HER2-targeted ADC.
Conclusion
This compound is a versatile and powerful tool in the field of bioconjugation. Its well-defined mechanism of action, combining the specificity of the maleimide-thiol reaction with the beneficial properties of a short PEG spacer and the versatility of a terminal carboxylic acid, makes it an ideal linker for the construction of complex biomolecules. A thorough understanding of its reaction kinetics, stability, and the influence of its constituent parts is essential for its effective use in the development of novel therapeutics and research reagents. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important crosslinker.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shape effect in cellular uptake of PEGylated nanoparticles: comparison between sphere, rod, cube and disk - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
The Dual Reactivity of Mal-PEG2-CH2COOH: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Maleimide-PEG2-CH2COOH (Mal-PEG2-CH2COOH), has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its unique architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid separated by a hydrophilic polyethylene glycol (PEG) spacer, allows for the precise and covalent linkage of diverse molecular entities. This guide provides an in-depth exploration of the reactivity of this compound, offering detailed experimental considerations and data to empower researchers in their drug development endeavors.
Core Reactivity Principles
This compound possesses two distinct reactive functionalities, enabling sequential or orthogonal conjugation strategies. The reactivity of each group is highly dependent on specific reaction conditions, most notably pH.
1. Maleimide Group: Thiol-Specific Alkylation
The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable covalent thioether bond.
-
Optimal pH: The ideal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing side reactions.
-
Reaction Kinetics: At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[1][2]
-
Side Reactions:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[2][4] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, prolonged exposure to alkaline conditions should be avoided.
-
Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the lysine residues in proteins, leading to a loss of specificity.[2]
-
2. Carboxylic Acid Group: Amine-Reactive Amidation
The terminal carboxylic acid can be activated to react with primary amine groups, such as those on lysine residues or N-termini of proteins, forming a stable amide bond. This reaction typically requires the use of a carbodiimide activator, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability of the active intermediate.
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient in an acidic environment, typically at a pH of 4.5-5.5.[5][6]
-
Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly alkaline pH of 7.2-8.5.[5][6]
Quantitative Data on Reactivity and Stability
To facilitate experimental design, the following tables summarize key quantitative parameters related to the reactivity and stability of this compound and its conjugates.
| Parameter | Value | Conditions | References |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Aqueous buffer | [1][2][3] |
| Relative Reaction Rate (Thiol vs. Amine) | ~1,000-fold faster with thiols | pH 7.0 | [1][2] |
| Maleimide Hydrolysis | Increases with pH | pH > 7.5 | [2][4] |
| Optimal pH for Carboxylic Acid Activation (EDC) | 4.5 - 5.5 | Aqueous buffer (e.g., MES) | [5][6] |
| Optimal pH for NHS-Ester Reaction with Amines | 7.2 - 8.5 | Aqueous buffer (e.g., PBS) | [5][6] |
| Bond Type | Stability Consideration | Conditions Affecting Stability | References |
| Thioether Bond (from Maleimide-Thiol) | Generally stable, but can undergo retro-Michael reaction leading to deconjugation. | Susceptible to exchange with other thiols (e.g., glutathione in vivo). Ring-opening hydrolysis of the succinimide ring can stabilize the linkage. | [3][4][7][8] |
| Amide Bond (from Carboxylic Acid-Amine) | Highly stable due to resonance delocalization. | Generally resistant to hydrolysis under physiological conditions. | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for utilizing this compound.
Protocol 1: Two-Step Conjugation (Amine to Thiol)
This protocol describes the activation of the carboxylic acid on this compound and its reaction with an amine-containing molecule, followed by the reaction of the maleimide group with a thiol-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (Protein-NH2)
-
Thiol-containing molecule (Protein-SH)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reducing agent (e.g., TCEP or DTT) for Protein-SH preparation
-
Desalting columns
Procedure:
-
Preparation of Protein-SH: If the thiol groups on Protein-SH are in a disulfide bond, reduce the protein using a suitable reducing agent like TCEP or DTT according to standard protocols. Remove the excess reducing agent using a desalting column.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction with Protein-NH2:
-
Immediately add the activated this compound solution to the Protein-NH2 solution in Coupling Buffer. A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Remove excess linker and byproducts using a desalting column, exchanging the buffer to Coupling Buffer.
-
-
Reaction with Protein-SH:
-
Add the maleimide-activated Protein-NH2 to the prepared Protein-SH.
-
Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted components.
Protocol 2: Characterization of the Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC: Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the number of drug-linker molecules conjugated to an antibody. The hydrophobicity of the ADC increases with the number of conjugated hydrophobic drugs, leading to separation based on the drug-to-antibody ratio (DAR).
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
2. Confirmation of Conjugation and Purity by SEC-HPLC: Size-Exclusion Chromatography (SEC) is used to assess the purity of the conjugate and detect the presence of aggregates or fragments.
-
Column: An appropriate SEC column for the size of the conjugate.
-
Mobile Phase: PBS, pH 7.4.
-
Detection: UV absorbance at 280 nm.
3. Mass Spectrometry (MS) Analysis: Mass spectrometry provides a definitive confirmation of successful conjugation by measuring the mass of the final product. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is commonly used for intact mass analysis of ADCs.
Visualizing Reactivity and Workflows
To further clarify the processes involved, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Reaction pathways of this compound's functional groups.
Caption: Workflow for a two-step bioconjugation reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
The Strategic Role of the PEG Linker in Mal-PEG2-CH2COOH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Mal-PEG2-CH2COOH, represents a critical tool in the targeted delivery of therapeutic agents, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the core functionalities of this linker, with a specific focus on the integral role of the discrete polyethylene glycol (PEG) unit. We will delve into its impact on conjugation efficiency, stability, and the overall pharmacokinetic profile of the resulting bioconjugates.
Core Components and Their Functions
This compound is a precisely engineered molecule composed of three key functional moieties:
-
Maleimide Group: This thiol-reactive group enables the covalent attachment of the linker to cysteine residues on proteins, such as antibodies or other targeting ligands. The reaction proceeds via a Michael addition, forming a stable thioether bond under physiological pH conditions (typically 6.5-7.5)[1][2]. This high selectivity for thiols minimizes off-target reactions with other amino acid residues[2].
-
Carboxylic Acid Group (-CH2COOH): This terminal group provides a versatile handle for conjugation to a second molecule of interest, often a small molecule drug or a ligand for an E3 ubiquitin ligase in the case of PROTACs. The carboxylic acid is typically activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with primary amines on the payload molecule to form a stable amide bond[3][4].
-
PEG2 Linker (-PEG2-): This short, discrete polyethylene glycol spacer, consisting of two ethylene glycol units, is central to the linker's utility and performance. It confers several advantageous properties to the linker and the final conjugate.
The Pivotal Role of the PEG2 Linker
The inclusion of a short PEG spacer, while seemingly a simple modification, has profound implications for the properties and efficacy of the final bioconjugate.
Enhancing Solubility and Reducing Aggregation
Many potent cytotoxic drugs and complex organic molecules used in ADCs and PROTACs are hydrophobic. The hydrophilic nature of the PEG linker significantly increases the overall water solubility of the drug-linker complex and the final conjugate[5]. This improved solubility helps to prevent aggregation, which is a critical issue that can lead to reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity[6].
Modulating Pharmacokinetics
The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the pharmacokinetic properties of a bioconjugate[7][8]. While longer PEG chains are known to increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life, even a short PEG2 linker can positively influence the pharmacokinetic profile. It can provide a "hydrophilic shield" around the payload, potentially reducing non-specific interactions and uptake by non-target tissues[8].
Providing a Flexible Spacer
The PEG2 linker acts as a flexible spacer, physically separating the targeting moiety (e.g., an antibody) from the payload (e.g., a cytotoxic drug). This separation can be crucial for maintaining the biological activity of both components. For instance, it can prevent the payload from sterically hindering the antigen-binding site of the antibody.
Quantitative Data on Linker Performance
Table 1: Maleimide-Thiol Conjugation Efficiency and Stability
| Parameter | Condition | Result | Citation |
| Conjugation Efficiency | Maleimide-functionalized nanoparticles to thiol-containing peptide (cRGDfK) | >80% conjugation in 30 minutes at a 2:1 maleimide:thiol ratio | [9] |
| Reaction Kinetics | Maleimide reaction with L-cysteine | Completion in < 2 minutes | [10] |
| Thioether Bond Stability | Maleimide-PEG conjugate in PBS at 37°C | < 5% degradation over 7 days | [11] |
| Thioether Bond Stability | Maleimide-PEG conjugate in 1 mM Glutathione at 37°C | ~30% degradation over 7 days | [11] |
| Succinimide Ring Hydrolysis | PEG-maleimide conjugate in PBS (pH 7.4) at 37°C | ~30% hydrolysis over 16 hours | [12] |
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (Illustrative)
| Linker | ADC Model | Species | Half-life (t½) | Clearance Rate | Citation |
| PEGn < 8 | Generic ADC | Rat | Shorter | Increased | [7] |
| PEG8 | Glucuronide-MMAE ADC | Rat | Longer | Slower | [7] |
| PEG12 | Glucuronide-MMAE ADC | Rat | Similar to PEG8 | Similar to PEG8 | [7] |
| PEG24 | Glucuronide-MMAE ADC | Rat | Similar to PEG8 | Similar to PEG8 | [7] |
Note: The data in Table 2 is illustrative of the general trend observed with varying PEG linker lengths. Clearance rates for ADCs with PEG linkers shorter than PEG8 have been shown to increase rapidly[7].
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol outlines the general procedure for conjugating a cytotoxic drug (payload) containing a primary amine to a thiol-containing antibody using this compound.
Materials:
-
Thiol-containing antibody (e.g., partially reduced IgG)
-
This compound
-
Payload with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris or 1 M glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of ~0.1 M each.
-
Add a 1.2 to 1.5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation of Activated Linker to Payload
-
Dissolve the amine-containing payload in an appropriate solvent (e.g., DMF or DMSO).
-
Add the activated Mal-PEG2-NHS ester solution to the payload solution. A 1:1 to 1.5:1 molar ratio of activated linker to payload is a good starting point.
-
Adjust the pH of the reaction mixture to 7.5-8.5 using a suitable buffer (e.g., sodium bicarbonate).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, the maleimide-PEG2-payload conjugate can be purified by reverse-phase HPLC.
Step 3: Conjugation of Maleimide-PEG2-Payload to Antibody
-
Prepare the thiol-containing antibody in degassed Conjugation Buffer. If the antibody does not have free thiols, it can be partially reduced using a reducing agent like TCEP or DTT, followed by removal of the reducing agent using a desalting column[13][14].
-
Add the purified maleimide-PEG2-payload to the antibody solution. A 5- to 20-fold molar excess of the linker-payload conjugate over the antibody is a common starting point[].
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under gentle agitation.
-
Quench the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol to cap any unreacted maleimide groups.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload and other small molecules.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Protocol 2: General Workflow for PROTAC Synthesis using this compound
This protocol describes a general approach for synthesizing a PROTAC by linking a warhead (targeting the protein of interest) with an E3 ligase ligand using this compound. This example assumes the warhead has a free thiol and the E3 ligase ligand has a primary amine.
Materials:
-
Warhead with a free thiol group
-
E3 ligase ligand with a primary amine
-
This compound
-
EDC and NHS (or Sulfo-NHS)
-
Activation and Conjugation Buffers (as in Protocol 1)
-
Anhydrous DMF or DMSO
-
Purification supplies (e.g., HPLC)
Procedure:
-
Activation of this compound: Follow Step 1 from Protocol 1 to activate the carboxylic acid group of the linker with EDC/NHS.
-
Conjugation to E3 Ligase Ligand:
-
Dissolve the amine-containing E3 ligase ligand in a suitable solvent.
-
Add the activated Mal-PEG2-NHS ester to the E3 ligase ligand solution.
-
Adjust the pH and incubate as described in Step 2 of Protocol 1.
-
Purify the resulting maleimide-PEG2-E3 ligase ligand conjugate.
-
-
Conjugation to Warhead:
-
Dissolve the thiol-containing warhead in a degassed buffer (pH 6.5-7.5).
-
Add the purified maleimide-PEG2-E3 ligase ligand conjugate to the warhead solution.
-
Incubate for 1-2 hours at room temperature.
-
Monitor the reaction by LC-MS.
-
-
Purification: Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as NMR and mass spectrometry.
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the key processes where this compound is employed.
Conclusion
The this compound linker is a well-designed and versatile tool for the development of targeted therapeutics. The strategic inclusion of the short PEG2 spacer is not a trivial detail; it plays a crucial role in enhancing the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates. By understanding the distinct functions of the maleimide, PEG, and carboxylic acid moieties, researchers can effectively leverage this linker to construct novel and efficacious ADCs and PROTACs for a wide range of therapeutic applications. The provided protocols and diagrams serve as a foundational guide for the practical implementation of this valuable bioconjugation reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medkoo.com [medkoo.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
Technical Guide: Mal-PEG2-CH2COOH as a Heterobifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Maleimide-PEG2-Acetic Acid (Mal-PEG2-CH2COOH), a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, enables the covalent linkage of diverse molecular entities. This guide will cover its chemical and physical properties, detailed experimental protocols for its use, and its primary applications, particularly in the development of Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound is a versatile tool for researchers, offering a combination of specific reactivity and a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugate.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 1374666-32-6 | [1] |
| Synonyms | Mal-PEG2-acid, 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | [1] |
| Molecular Formula | C₁₁H₁₅NO₆ | [1] |
| Molecular Weight | 257.24 g/mol | |
| Appearance | Viscous Liquid or Solid | |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, protected from light and moisture | [2] |
Structural Features and Reactivity
This compound is comprised of three key components: a maleimide group, a short polyethylene glycol (PEG) spacer, and a carboxylic acid group. This heterobifunctional nature allows for a two-step, controlled conjugation process.
-
Maleimide Group : This functional group exhibits high selectivity for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[][4] It is important to note that disulfide bonds within a protein must first be reduced to free thiols for this reaction to occur.[1]
-
Carboxylic Acid Group : The terminal carboxylic acid can be activated to react with primary amines, such as those found on the side chains of lysine residues or the N-terminus of a protein. This activation is commonly achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[5][6] The resulting NHS ester is a stable intermediate that readily reacts with primary amines to form a robust amide bond.[6]
-
PEG Spacer : The short diethylene glycol (PEG2) spacer is hydrophilic, which can help to improve the solubility of the resulting bioconjugate and reduce non-specific binding.
Experimental Protocols
The following sections provide detailed methodologies for the two key conjugation reactions involving this compound.
Protocol for Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating the maleimide group of this compound to a thiol-containing molecule, such as a protein with cysteine residues.
Materials:
-
Thiol-containing protein or peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[1]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Anhydrous DMSO or DMF for dissolving this compound.
-
Quenching Reagent: N-acetylcysteine (NAC) or other free thiol.[7]
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[2]
Procedure:
-
Preparation of Thiol-Containing Molecule :
-
Dissolve the protein or peptide to be labeled in the degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or desalting before adding the maleimide reagent, as it will compete for the reaction.
-
-
Preparation of this compound Solution :
-
Allow the vial of this compound to come to room temperature.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction :
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2]
-
-
Quenching the Reaction :
-
To stop the reaction, add a quenching reagent such as N-acetylcysteine in a 25-fold molar excess compared to the maleimide reagent and incubate for 15-30 minutes.[7]
-
-
Purification of the Conjugate :
-
Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis against the appropriate buffer.[2]
-
Protocol for Carboxylic Acid-Amine Conjugation (via EDC/NHS Activation)
This protocol describes the activation of the carboxylic acid group on the Mal-PEG-thiol conjugate and its subsequent reaction with an amine-containing molecule.
Materials:
-
Mal-PEG-thiol conjugate (from section 2.1)
-
Amine-containing molecule (e.g., a cytotoxic drug, a fluorescent dye)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[5][8]
-
Coupling Buffer: PBS, pH 7.2-7.5.[8]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution: Hydroxylamine, Tris, or glycine solution.[5][8]
-
Purification System: Appropriate chromatography system (e.g., HPLC) or dialysis.
Procedure:
-
Activation of Carboxylic Acid :
-
Conjugation to Amine :
-
Immediately after activation, the pH of the reaction mixture should be raised to 7.2-7.5 by adding the Coupling Buffer.[5]
-
Add the amine-containing molecule to the activated conjugate solution. A molar ratio of 1:1 with the conjugate is a good starting point.[8]
-
Allow the reaction to proceed for 2 hours at room temperature.[8]
-
-
Quenching the Reaction :
-
Purification of the Final Conjugate :
-
Purify the final bioconjugate using an appropriate method such as HPLC, size-exclusion chromatography, or dialysis to remove excess reagents and byproducts.
-
Applications in Research and Drug Development
The primary application of this compound is in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[9][10]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[10][11] this compound can be used as a linker to attach the cytotoxic payload to the antibody.
The general strategy involves:
-
Attaching the this compound linker to the cytotoxic drug via the carboxylic acid end (using EDC/NHS chemistry to react with an amine on the drug).
-
Partially reducing the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups.[11]
-
Conjugating the maleimide end of the drug-linker construct to the free thiols on the antibody.
The resulting ADC can then selectively bind to antigens on the surface of cancer cells, be internalized, and release the cytotoxic payload, leading to targeted cell death.[12][13]
Quantitative Analysis of ADC Formation
The success of ADC synthesis is often evaluated by determining the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[14] Table 2 presents typical quantitative data that would be collected during the characterization of an ADC synthesized using a maleimide-based linker.
| Parameter | Typical Value/Range | Method of Determination | References |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | [11][14] |
| In vitro Cytotoxicity (IC₅₀) | 0.01 - 10 nM | Cell viability assays (e.g., MTT, CellTiter-Glo) on target-expressing cell lines | [14] |
| Conjugate Stability in Plasma | >90% after 7 days | ELISA, LC-MS/MS | [14] |
| Tumor Growth Inhibition (in vivo) | 50-100% | Xenograft mouse models | [15][16] |
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided below to illustrate the key processes involving this compound.
Experimental Workflow for ADC Synthesis
Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC).
General Mechanism of Action for an ADC
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. biotium.com [biotium.com]
- 4. m.youtube.com [m.youtube.com]
- 5. broadpharm.com [broadpharm.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. vdoc.pub [vdoc.pub]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–Drug Conjugates: The Last Decade [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Site-Specific Protein Labeling using Mal-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced imaging agents, and precisely engineered biomaterials.[][2][3] The Mal-PEG2-CH2COOH linker is a heterobifunctional reagent designed for this purpose. It features a maleimide group that selectively reacts with sulfhydryl (thiol) groups on cysteine residues, and a terminal carboxylic acid that can be conjugated to other molecules, such as drugs or reporter labels, through amide bond formation.[4][5][6] This application note provides a detailed protocol for the cysteine-directed labeling of proteins using this compound, along with representative data and workflow diagrams.
The maleimide-thiol reaction is a Michael addition that proceeds rapidly and with high specificity under mild, near-neutral pH conditions (pH 7.0-7.5), forming a stable thioether bond.[2][7][8][9] The inclusion of a short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting protein conjugate.[4][6][]
Quantitative Data Summary
The efficiency of protein labeling with this compound can be influenced by several factors, including the molar ratio of the linker to the protein, reaction time, and temperature. The following table summarizes typical experimental parameters and expected outcomes for the labeling of a model protein.
| Parameter | Condition A | Condition B | Condition C |
| Protein Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| This compound:Protein Molar Ratio | 10:1 | 20:1 | 20:1 |
| Reaction Temperature | Room Temperature | 4°C | Room Temperature |
| Reaction Time | 2 hours | Overnight | 2 hours |
| Typical Degree of Labeling (DOL) | 0.8 - 1.2 | 1.0 - 1.5 | 1.2 - 1.8 |
| Labeling Efficiency | ~85% | ~90% | ~95% |
| Post-Purification Yield | >90% | >90% | >85% |
Note: The data presented are representative and may vary depending on the specific protein, buffer conditions, and handling procedures. Optimization is recommended for each new protein.
Experimental Protocols
Materials and Reagents
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.[7][8]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[7][8]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF) system.[8][9][11]
Protocol 1: Preparation of Protein and Linker
-
Protein Preparation :
-
Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.[8][9]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP.[7][8] Incubate for 20-60 minutes at room temperature. TCEP is compatible with the maleimide reaction and does not need to be removed prior to labeling.[12] Avoid using DTT, as its thiol groups will react with the maleimide.[13]
-
To prevent re-oxidation of thiols, it is advisable to perform the reaction in a low-oxygen environment (e.g., by flushing the reaction vessel with nitrogen or argon gas).[8][11]
-
-
This compound Stock Solution Preparation :
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO or DMF.[7][11] Vortex briefly to ensure complete dissolution.
-
This stock solution should be prepared fresh. Unused solution can be stored at -20°C for up to one month, protected from light and moisture.[7]
-
Protocol 2: Protein Conjugation
-
Initiate the Reaction :
-
Slowly add the desired volume of the 10 mM this compound stock solution to the stirring protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point for optimization.[7][11][12]
-
For example, for 1 mL of a 50 µM protein solution, add 50-100 µL of the 10 mM linker stock solution.
-
-
Incubation :
-
Quench the Reaction :
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. This will react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification and Characterization
-
Purification of the Conjugate :
-
Characterization :
-
The degree of labeling (DOL), which is the average number of linker molecules per protein, can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
-
SDS-PAGE analysis can also show a shift in the molecular weight of the labeled protein.
-
-
Storage :
-
Store the purified protein conjugate at 2-8°C in the dark for short-term use (up to one week).[7]
-
For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C, or lyophilize.[7] The addition of a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also be beneficial.[7]
-
Visualizations
Caption: Experimental workflow for protein labeling.
References
- 2. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Mal-PEG2-COOH | 756525-98-1 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. biotium.com [biotium.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for the Use of Mal-PEG2-CH2COOH in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[][2][3] Mal-PEG2-CH2COOH is a heterobifunctional linker that offers a precise and versatile platform for ADC development.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs. It covers the principles of conjugation, step-by-step experimental procedures, and methods for characterization and stability assessment.
The this compound linker contains two key functionalities:
-
Maleimide Group: This functional group reacts specifically with free thiol (sulfhydryl) groups, typically from cysteine residues on the antibody, to form a stable thioether bond.[] This reaction is highly efficient and proceeds under mild physiological conditions.[]
-
Carboxylic Acid Group: This group allows for the attachment of a cytotoxic payload that has a reactive amine group, forming a stable amide bond. This reaction typically requires activation of the carboxylic acid to an active ester, such as an N-hydroxysuccinimide (NHS) ester.
-
PEG2 Spacer: The short polyethylene glycol (PEG) spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve pharmacokinetic properties.[][2]
General Workflow for ADC Synthesis
The synthesis of an ADC using the this compound linker generally follows a three-stage process. First, the linker is activated and conjugated to the cytotoxic payload. Second, the antibody's interchain disulfide bonds are partially reduced to generate free thiol groups. Finally, the maleimide group of the drug-linker conjugate reacts with the free thiols on the antibody to form the final ADC.
References
Application Note: Covalent Conjugation of Thiol-Containing Molecules using Mal-PEG2-CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction between a maleimide and a thiol group is a cornerstone of modern bioconjugation, enabling the precise, covalent linkage of molecules under mild conditions. Mal-PEG2-CH2COOH is a heterobifunctional crosslinker that leverages this chemistry. It features a maleimide group for highly selective reaction with sulfhydryl (thiol) groups, and a carboxylic acid group for subsequent conjugation to primary amines or other functionalities. The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance. This linker is extensively used in creating antibody-drug conjugates (ADCs), PEGylating proteins, and developing targeted drug delivery systems.
Reaction Mechanism: The Thiol-Maleimide Michael Addition
The conjugation chemistry proceeds via a Michael addition reaction. The nucleophilic thiol group attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring. This forms a stable, covalent thioether bond, creating a thiosuccinimide adduct. The reaction is highly chemoselective for thiols within a specific pH range, making it ideal for modifying cysteine residues in proteins and peptides.
Caption: Mechanism of the thiol-maleimide reaction.
Key Parameters for Successful Conjugation
The efficiency and specificity of the maleimide-thiol reaction are dependent on several critical experimental parameters. Optimizing these conditions is crucial for maximizing yield and minimizing side reactions.
| Parameter | Optimal Range/Value | Rationale & Notes | Citations |
| pH | 6.5 - 7.5 | This pH range ensures the thiol group is sufficiently nucleophilic for an efficient reaction while minimizing competitive side reactions with amines. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. Above pH 7.5, hydrolysis of the maleimide ring can occur, rendering it unreactive. | |
| Molar Ratio | 10- to 20-fold molar excess of this compound | A molar excess of the maleimide reagent over the thiol-containing molecule drives the reaction to completion. The optimal ratio may require empirical determination depending on the specific reactants. | |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature. For sensitive proteins or to slow down the reaction, incubation at 4°C is recommended, though this will extend the required reaction time. | |
| Reaction Time | 2 - 4 hours to overnight | Most conjugations are complete within a few hours at room temperature. An overnight incubation at 4°C can also be effective. | |
| Buffers | Phosphate (PBS), HEPES, Tris | Use non-amine and non-thiol containing buffers to avoid competing reactions. Buffers should be degassed to prevent oxidation of free thiols. | |
| Thiol Reduction | Pre-treatment with TCEP or DTT | Disulfide bonds within proteins must be reduced to generate free thiols. TCEP is often preferred as it does not need to be removed prior to the maleimide reaction. If DTT is used, it must be removed (e.g., via dialysis or desalting column) as its thiol groups will react with the maleimide. |
Stability of the Thioether Linkage
While generally stable, the thiosuccinimide linkage formed can be susceptible to a retro-Michael reaction, particularly in the presence of other endogenous thiols like glutathione. This can lead to the dissociation of the conjugate in vivo. Strategies to enhance stability include inducing hydrolysis of the succinimide ring or designing maleimide derivatives that favor a more stable, transcyclized product. For many applications, the stability of the standard thioether bond is sufficient, but this potential for reversibility should be considered in therapeutic development.
Experimental Protocols
The following protocols provide a general framework for the conjugation of a thiol-containing protein with this compound.
Workflow Overview
Application Notes and Protocols for Mal-PEG2-CH2COOH Activation using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of the heterobifunctional linker, Mal-PEG2-CH2COOH, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This procedure activates the terminal carboxylic acid group, enabling its conjugation to primary amines on biomolecules such as proteins, peptides, or antibodies. The maleimide group remains available for subsequent reaction with sulfhydryl groups, making this a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
The activation process is a two-step reaction. First, the carboxyl group of this compound is reacted with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by the addition of NHS to form a more stable, amine-reactive NHS ester. This two-step protocol is favored as it allows for optimized reaction conditions for both the activation and subsequent conjugation steps, leading to higher yields and fewer side products.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
-
Reaction vials and stirring equipment
Experimental Protocols
Protocol 1: Two-Step Aqueous Activation and Conjugation
This protocol is suitable for the activation of this compound and its subsequent conjugation to an amine-containing protein in an aqueous environment.
Step 1: Activation of this compound
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh solution of this compound in Activation Buffer (0.1 M MES, pH 6.0). The concentration will depend on the scale of your reaction.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation Reaction:
-
To the this compound solution, add EDC to achieve a final molar ratio as suggested in Table 1.
-
Immediately add NHS to the reaction mixture at the recommended molar ratio (see Table 1).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
Step 2: Conjugation to Amine-Containing Molecule
-
pH Adjustment:
-
Raise the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer (e.g., PBS). This should be done immediately before adding the amine-containing molecule.
-
-
Conjugation Reaction:
-
Add the amine-containing molecule (e.g., protein, peptide) to the activated Mal-PEG2-NHS ester solution. The molar ratio of the activated linker to the amine-containing molecule should be optimized for your specific application (a common starting point is a 10- to 20-fold molar excess of the linker).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
To stop the reaction, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by desalting, dialysis, or size-exclusion chromatography.
-
Protocol 2: Activation in Organic Solvent
This protocol is suitable for the activation of this compound in an organic solvent, which can be useful for larger scale reactions or when the amine-containing molecule is more soluble in organic media.
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Dissolve EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation Reaction:
-
In a reaction vial, combine the this compound solution with EDC and NHS according to the molar ratios in Table 1.
-
Stir the reaction at room temperature for 1-4 hours.
-
-
Conjugation:
-
The resulting Mal-PEG2-NHS ester solution can be used directly for conjugation by adding the amine-containing molecule, which may be dissolved in a compatible buffer. Ensure the final concentration of the organic solvent is not detrimental to the stability and activity of the biomolecule.
-
-
Purification of Activated Linker (Optional):
-
The activated Mal-PEG2-NHS ester can be purified by precipitation with a cold non-solvent (e.g., diethyl ether) and collected by centrifugation. The purified product should be used immediately or stored under desiccated conditions at -20°C.
-
Data Presentation
Table 1: Recommended Molar Ratios and Reaction Conditions for this compound Activation
| Parameter | Aqueous Protocol | Organic Solvent Protocol | Reference |
| Molar Ratio (Linker:EDC:NHS) | 1 : 2 : 2 to 1 : 10 : 10 | 1 : 1.5 : 1.5 to 1 : 2 : 2 | , |
| Activation pH | 4.5 - 6.0 | N/A | |
| Activation Time | 15 - 30 minutes | 1 - 4 hours | |
| Activation Temperature | Room Temperature | Room Temperature | |
| Conjugation pH | 7.2 - 8.0 | N/A (adjust final mixture) | |
| Conjugation Time | 2 hours to overnight | 2 hours to overnight | |
| Conjugation Temperature | Room Temperature or 4°C | Room Temperature |
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway of this compound activation and conjugation.
Experimental Workflow
Caption: Two-step aqueous activation and conjugation workflow.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Inactive Reagents: Ensure EDC and NHS are stored properly under desiccated conditions and that solutions are prepared fresh. EDC is particularly moisture-sensitive.
-
Incorrect pH: Verify the pH of the activation and conjugation buffers. The two-step pH protocol is critical for optimal results.
-
Buffer Interference: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the activation and conjugation steps.
-
Insufficient Molar Excess: The molar ratio of the activated linker to the amine-containing molecule may need to be increased.
-
-
Precipitation of Protein:
-
High concentrations of EDC can sometimes cause protein precipitation. If this occurs, try reducing the amount of EDC used.
-
Ensure the protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary prior to conjugation.
-
Characterization of Activated Mal-PEG2-NHS Ester
-
NMR Spectroscopy: Proton NMR (¹H NMR) can be used to confirm the formation of the NHS ester. The appearance of new peaks corresponding to the succinimidyl protons can be observed.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the activated linker.
-
HPLC: Reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the activated linker and to monitor the progress of the conjugation reaction.
Application Notes and Protocols for Conjugating Peptides with Mal-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its circulating half-life by reducing renal clearance, and decrease its immunogenicity. The choice of linker is critical for a successful conjugation strategy. Mal-PEG2-CH2COOH is a heterobifunctional linker that offers a maleimide group for specific reaction with thiol (-SH) groups, commonly found in cysteine residues of peptides, and a carboxylic acid group for further functionalization or for enhancing the hydrophilicity of the conjugate.
This document provides detailed application notes and protocols for the conjugation of cysteine-containing peptides with this compound. It includes information on the underlying chemistry, experimental procedures, purification, and characterization of the resulting peptide-PEG conjugates. A case study on a peptide targeting atherosclerosis is presented to illustrate a potential application and its associated signaling pathway.
Chemistry of Maleimide-Thiol Conjugation
The conjugation of this compound to a cysteine-containing peptide relies on the Michael addition reaction between the maleimide group and the sulfhydryl group of the cysteine residue. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5), forming a stable thioether bond. At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues.[1]
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide
-
This compound
-
Phosphate buffered saline (PBS), pH 7.0
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Purification columns (e.g., size-exclusion or reversed-phase HPLC)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
-
HPLC system
Protocol 1: Reduction of Peptide Disulfide Bonds
For peptides that may have formed disulfide bonds (dimers), a reduction step is necessary to ensure the availability of free thiol groups for conjugation.
-
Dissolve the cysteine-containing peptide in a degassed buffer (e.g., PBS, pH 7.0).
-
Add a 10-20 fold molar excess of a reducing agent such as TCEP. TCEP is preferred over dithiothreitol (DTT) as it does not need to be removed prior to the conjugation reaction.
-
Incubate the mixture at room temperature for 30-60 minutes.
Protocol 2: Peptide Conjugation with this compound
-
Preparation of this compound solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
To the solution of the reduced peptide, add the dissolved this compound. A molar excess of the maleimide reagent (typically 2 to 10-fold) is recommended to drive the reaction to completion.
-
The optimal ratio should be determined experimentally for each specific peptide. For a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.[1]
-
Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional): To quench any unreacted maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added.
Protocol 3: Purification of the Peptide-PEG Conjugate
Purification is essential to remove unreacted peptide, excess this compound, and any byproducts. The choice of method depends on the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger peptide-PEG conjugate from smaller, unreacted molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution purification and can also be used for analysis of the reaction progress and final product purity.
-
Dialysis: Useful for removing small molecule impurities from larger peptide conjugates.
Protocol 4: Characterization of the Peptide-PEG Conjugate
-
Mass Spectrometry (MS): MALDI-TOF or LC-MS can be used to confirm the successful conjugation by observing the mass shift corresponding to the addition of the this compound linker to the peptide.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the conjugate. The conjugate will typically have a different retention time compared to the unconjugated peptide.
Data Presentation
The following tables provide representative quantitative data from studies involving maleimide-thiol conjugation for PEGylating peptides. While not specific to this compound, they offer insights into the expected efficiency and characterization of such reactions.
| Parameter | Value | Method | Reference |
| Conjugation Efficiency | >95% | HPLC quantification of unreacted peptide | [4] |
| Peptide Conjugated | 1.3% (of total nanoparticle mass) | H-NMR | [5] |
| Purity of Conjugate | >99% | Aqueous Two-Phase Separation (ATPS) | |
| Mass Spectrometry Analysis of a DSPE-PEG-Maleimide Peptide Conjugate | |||
| Species | Expected Mass (Da) | Observed Mass (Da) | |
| DSPE-PEG-Maleimide | ~2900 | ~2900 | MALDI-TOF |
| F3 Peptide | 3577 | 3577 | |
| DSPE-PEG-F3 Conjugate | ~6500 | 6500-6600 |
Note: The data in the tables are from studies using different maleimide-PEG linkers and peptides and are provided for illustrative purposes.
Experimental Workflow Diagram
Caption: Experimental workflow for conjugating a cysteine-containing peptide with this compound.
Application Case Study: Targeted Drug Delivery to Atherosclerotic Plaques
A relevant application of peptide-PEG conjugation is in the development of targeted drug delivery systems. For instance, the S2P peptide (sequence: CRTLTVRKC) has been identified as a specific ligand for stabilin-2, a receptor that is highly expressed in atherosclerotic plaques.[5][6][7] By conjugating the S2P peptide to a drug delivery vehicle via a maleimide-PEG linker, it is possible to target therapeutics, such as the Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor imatinib, to these plaques.[5][8]
Targeted Signaling Pathway: PDGFR Signaling in Atherosclerosis
The Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) signaling pathway plays a crucial role in the development of atherosclerosis.[9][10][11] Aberrant activation of this pathway contributes to the proliferation and migration of vascular smooth muscle cells (VSMCs), a key event in the formation of atherosclerotic plaques.[12][13][14][15][16] Therefore, inhibiting PDGFR signaling is a promising therapeutic strategy for atherosclerosis.
The S2P peptide-PEG conjugate carrying imatinib targets the atherosclerotic plaque by binding to stabilin-2. Once localized, imatinib can inhibit the PDGFR, thereby blocking the downstream signaling cascade that promotes VSMC proliferation and migration.
Caption: PDGFR signaling pathway in atherosclerosis and the inhibitory action of targeted imatinib.
Conclusion
The use of this compound provides a straightforward and specific method for the PEGylation of cysteine-containing peptides. The protocols and data presented here offer a comprehensive guide for researchers in the field of drug development. The case study on targeting atherosclerotic plaques highlights the potential of this technology to create novel and effective targeted therapeutics. Careful optimization of reaction conditions and rigorous purification and characterization are crucial for the successful development of peptide-PEG conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular targeting of atherosclerotic plaques by a stabilin-2-specific peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDGFRβ signaling regulates local inflammation and synergizes with hypercholesterolemia to promote atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDGFRβ signalling regulates local inflammation and synergizes with hypercholesterolaemia to promote atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicsinsurgery.com [clinicsinsurgery.com]
- 12. Role of PDGF-B and PDGFR-beta in recruitment of vascular smooth muscle cells and pericytes during embryonic blood vessel formation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDGF-BB promotes vascular smooth muscle cell migration by enhancing Pim-1 expression via inhibiting miR-214 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. PDGF-induced vascular smooth muscle cell proliferation is associated with dysregulation of insulin receptor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDGF-BB promotes vascular smooth muscle cell migration by enhancing Pim-1 expression via inhibiting miR-214 - Zhou - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols for Nanoparticle Functionalization using Mal-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutic platforms. Mal-PEG2-CH2COOH is a heterobifunctional linker that offers a strategic approach to nanoparticle surface modification. This molecule features a maleimide group for covalent conjugation to thiol-containing biomolecules, a short polyethylene glycol (PEG) spacer to enhance biocompatibility and reduce non-specific protein adsorption, and a terminal carboxylic acid group for attachment to the nanoparticle surface.
These application notes provide a comprehensive overview of the use of this compound for nanoparticle functionalization, including detailed protocols, quantitative data on conjugation efficiency and nanoparticle characterization, and insights into the cellular uptake and potential downstream signaling effects of the resulting nanoconjugates.
Data Presentation
The following tables summarize key quantitative data related to the functionalization of nanoparticles with maleimide-PEG linkers. It is important to note that while specific data for this compound is limited in publicly available literature, the presented data from closely related maleimide-PEG systems provide valuable benchmarks.
Table 1: Thiol-Maleimide Conjugation Efficiency on Nanoparticles
| Nanoparticle Type | Ligand Conjugated | Maleimide:Thiol Molar Ratio | Conjugation Efficiency (%) | Reference |
| PLGA | cRGDfK peptide | 2:1 | 84 ± 4 | [Martínez-Jothar et al., 2018][1][2] |
| PLGA | 11A4 nanobody | 5:1 | 58 ± 12 | [Martínez-Jothar et al., 2018][1][2] |
Table 2: Physicochemical Characterization of Maleimide-PEG Functionalized Nanoparticles
| Nanoparticle Type | Functionalization | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| PLGA-PEG | Bare Nanoparticles | 135 ± 8.6 | Not Reported | [Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry][3][4] |
| PLGA-PEG-Maleimide | Antibody Conjugated (Low Density) | 135 ± 8.0 | Not Reported | [Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry][3][4] |
| PLGA-PEG-Maleimide | Antibody Conjugated (High Density) | 142 ± 17 | Not Reported | [Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry][3][4] |
| PLGA-PEG-Maleimide | S2P Peptide Conjugated | 183 | Not Reported | [S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques][5] |
Table 3: Drug Loading in PEGylated Nanoparticles
| Nanoparticle Type | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG (5% PEG) | Doxorubicin | 2.9 ± 0.6 | Low and similar across formulations | [Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles][6] |
| PLGA-PEG (10% PEG) | Doxorubicin | 2.8 ± 0.3 | Low and similar across formulations | [Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles][6] |
| PLGA-PEG (15% PEG) | Doxorubicin | 2.6 ± 0.6 | Low and similar across formulations | [Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles][6] |
| PLGA-Maleimide-PEG | Imatinib | 5.05 | Not Reported | [S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques][5] |
Experimental Protocols
Protocol 1: Two-Step Functionalization of Carboxylated Nanoparticles with this compound and a Thiolated Ligand
This protocol describes the covalent attachment of this compound to a nanoparticle surface presenting carboxyl groups, followed by the conjugation of a thiol-containing targeting ligand.
Experimental workflow for nanoparticle functionalization.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Thiol-containing ligand (e.g., cysteine-terminated peptide, antibody fragment)
-
Activation Buffer: MES buffer (pH 6.0)
-
Conjugation Buffer: PBS or HEPES buffer (pH 7.0-7.4)
-
Quenching solution: (e.g., hydroxylamine, Tris buffer)
-
Purification system (e.g., centrifugation, size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Carboxyl Group Activation:
-
Add a 5-10 fold molar excess of EDC and NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Linker Conjugation:
-
Add this compound (2-5 fold molar excess over available surface carboxyl groups) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Remove excess EDC, NHS, and unreacted linker by centrifugation and resuspension in Conjugation Buffer. Repeat this washing step 2-3 times.
-
-
Ligand Conjugation:
-
Quenching (Optional): Add a small molar excess of a thiol-containing compound like cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.
-
Final Purification: Purify the final functionalized nanoparticles from excess ligand and quenching agent using an appropriate method (e.g., dialysis, size exclusion chromatography).
-
Characterization: Characterize the final product for size, zeta potential, and confirmation of ligand conjugation.
Protocol 2: Characterization of Functionalized Nanoparticles
1. Size and Zeta Potential Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS)
-
Procedure:
-
Disperse a small aliquot of the nanoparticle suspension (bare, maleimide-functionalized, and final conjugate) in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI).
-
Measure the zeta potential to assess surface charge changes upon functionalization.
-
2. Quantification of Ligand Conjugation:
-
Method: UV-Vis Spectroscopy or Fluorescence Spectroscopy (if the ligand has a chromophore or fluorophore).
-
Procedure:
-
After the ligand conjugation step and purification, collect the supernatant and wash solutions.
-
Measure the absorbance or fluorescence of the collected solutions at the characteristic wavelength of the ligand.
-
Calculate the amount of unconjugated ligand by comparing to a standard curve.
-
The amount of conjugated ligand is the initial amount minus the unconjugated amount.
-
Cellular Uptake and Signaling Pathways
Cellular Uptake Mechanisms
Nanoparticles functionalized with PEG, including those with this compound, are typically internalized by cells through endocytic pathways. The specific mechanism can vary depending on the nanoparticle's size, surface charge, and the cell type. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The PEGylation is known to reduce non-specific uptake by the reticuloendothelial system, thereby increasing circulation time in vivo.
Cellular uptake pathways of functionalized nanoparticles.
Potential Impact on Signaling Pathways
Upon cellular uptake, nanoparticles can interact with various intracellular components and potentially modulate signaling pathways. While specific studies on this compound functionalized nanoparticles are scarce, research on other types of nanoparticles suggests that pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade can be affected.[7][8][9] The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer. Nanoparticle-mediated delivery of inhibitors or targeting of specific receptors can lead to the modulation of this pathway.
Modulation of the MAPK signaling pathway.
Conclusion
This compound is a versatile and valuable tool for the functionalization of nanoparticles. The protocols and data presented here provide a foundation for researchers to design and execute their own nanoparticle modification strategies. The ability to covalently attach targeting moieties via the maleimide group, while benefiting from the biocompatibility of the PEG spacer, allows for the creation of sophisticated nanomedicines with enhanced therapeutic potential. Further research is encouraged to generate more specific quantitative data for this particular linker to refine these protocols and expand its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-PEG2-CH2COOH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG2-CH2COOH is a heterobifunctional linker that plays a crucial role in modern drug delivery systems. Its structure, featuring a maleimide group, a short polyethylene glycol (PEG) spacer, and a carboxylic acid group, allows for the covalent conjugation of various molecules, enhancing the therapeutic potential of drugs. The maleimide group readily reacts with thiol (-SH) groups, commonly found in proteins and peptides, while the carboxylic acid can be activated to react with primary amines. The PEG spacer improves solubility and reduces immunogenicity. These application notes provide an overview of the use of this compound in creating antibody-drug conjugates (ADCs), functionalized nanoparticles, and hydrogels for targeted and controlled drug release.
Applications of this compound
This compound is a versatile tool in bioconjugation and drug delivery, primarily utilized in the following areas:
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the synthesis of ADCs, which are targeted cancer therapeutics.[1][2] The maleimide group of the linker can react with free thiol groups on a monoclonal antibody, which are often generated by the reduction of interchain disulfide bonds.[3] The carboxylic acid end can then be conjugated to a cytotoxic drug, creating a potent and targeted therapeutic agent.[2]
-
Functionalized Nanoparticles: this compound can be used to surface-modify nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)).[4][5][6] This modification can improve the nanoparticle's stability, biocompatibility, and circulation time. The maleimide group on the surface allows for the attachment of targeting ligands, such as peptides or antibodies, to direct the nanoparticles to specific cells or tissues.[5][6]
-
Hydrogel-Based Drug Delivery: PEG-maleimide hydrogels are used for the controlled release of proteins and cells in regenerative medicine.[7][8] While this compound is a smaller component, the principles of maleimide-thiol chemistry are central to the formation of these hydrogels. These hydrogels can be engineered to be biodegradable and release therapeutic agents in a sustained manner.[7][8]
Data Presentation
The following tables provide a structured format for presenting quantitative data from experiments utilizing this compound.
Table 1: Characterization of Antibody-Drug Conjugates (ADCs)
| Parameter | Method | Result |
| Drug-to-Antibody Ratio (DAR) | UV-Vis, Mass Spectrometry | |
| Conjugation Efficiency (%) | HPLC, ELISA | |
| Aggregate Content (%) | Size Exclusion Chromatography (SEC) | |
| In Vitro Cytotoxicity (IC50) | Cell-based assays (e.g., MTT, XTT) | |
| In Vivo Efficacy (Tumor Growth Inhibition) | Animal models |
Table 2: Properties of Functionalized Nanoparticles
| Parameter | Method | Result |
| Particle Size (nm) | Dynamic Light Scattering (DLS) | |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | |
| Zeta Potential (mV) | Electrophoretic Light Scattering (ELS) | |
| Drug Loading Content (%) | HPLC, UV-Vis | |
| Encapsulation Efficiency (%) | HPLC, UV-Vis | |
| In Vitro Drug Release Profile | Dialysis, HPLC |
Table 3: Hydrogel Characteristics for Drug Delivery
| Parameter | Method | Result |
| Swelling Ratio | Gravimetric analysis | |
| Mechanical Strength (e.g., Young's Modulus) | Rheometry, Mechanical testing | |
| Degradation Rate | In vitro degradation studies | |
| Drug Release Kinetics | UV-Vis, HPLC | |
| Cell Viability in Hydrogel (%) | Live/Dead staining, MTT assay |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a general method for conjugating a thiol-containing drug to an antibody using this compound.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Thiol-containing cytotoxic drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffers (e.g., borate buffer, pH 8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[9]
-
Remove the reducing agent using a desalting column or spin filtration, exchanging the buffer to PBS.
-
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in an appropriate organic solvent (e.g., DMSO).
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation of Drug to Linker:
-
Add the thiol-containing drug to the activated linker solution.
-
Adjust the pH to 6.5-7.5 and react for 1-2 hours at room temperature.
-
-
Conjugation of Linker-Drug to Antibody:
-
Add the purified linker-drug construct to the reduced antibody solution. A typical molar ratio is 5-10 moles of linker-drug per mole of antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification and Characterization:
-
Purify the ADC using SEC to remove unconjugated drug-linker and aggregates.
-
Characterize the ADC for DAR, purity, and aggregation using UV-Vis spectroscopy, mass spectrometry, and SEC.
-
Protocol 2: Formulation of Functionalized Nanoparticles
This protocol outlines the preparation of drug-loaded PLGA nanoparticles surface-functionalized with this compound for targeted delivery.
Materials:
-
PLGA-COOH polymer
-
This compound
-
Drug to be encapsulated
-
EDC and NHS
-
Organic solvent (e.g., acetone, acetonitrile)
-
Surfactant (e.g., polyvinyl alcohol - PVA)
-
Phosphate buffer (pH 7.4)
-
Targeting ligand with a free thiol group (e.g., a cysteine-containing peptide)
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve PLGA-COOH and the drug in an organic solvent.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water emulsion.
-
Stir the emulsion for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation and wash with deionized water to remove excess PVA and unencapsulated drug.
-
-
Activation of Carboxylic Groups on Nanoparticles:
-
Resuspend the PLGA-COOH nanoparticles in a reaction buffer (e.g., MES buffer, pH 6.0).
-
Add EDC and NHS to activate the carboxylic acid groups on the nanoparticle surface.
-
Incubate for 30 minutes at room temperature.
-
Wash the nanoparticles by centrifugation to remove excess EDC and NHS.
-
-
Conjugation of this compound:
-
Resuspend the activated nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Add an excess of this compound and react for 2-4 hours at room temperature.
-
Wash the nanoparticles to remove unconjugated linker.
-
-
Attachment of Targeting Ligand:
-
Resuspend the maleimide-functionalized nanoparticles in PBS.
-
Add the thiol-containing targeting ligand.
-
React for 2 hours at room temperature or overnight at 4°C.
-
Wash the nanoparticles to remove the unbound ligand.
-
-
Characterization:
-
Characterize the final nanoparticles for size, zeta potential, drug loading, and ligand conjugation efficiency using appropriate analytical techniques.
-
Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Process for formulating and functionalizing targeted nanoparticles.
Caption: Functional components of the this compound linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleimide-functionalised PLGA-PEG nanoparticles as mucoadhesive carriers for intravesical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Surface Modification of Biomaterials using Mal-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of biomaterials is a critical step in the development of advanced medical devices, drug delivery systems, and in vitro diagnostic platforms. The ability to control the biointerface at the molecular level can significantly enhance biocompatibility, reduce non-specific protein adsorption (biofouling), and enable the specific immobilization of bioactive molecules such as peptides, antibodies, and enzymes. Mal-PEG2-CH2COOH is a heterobifunctional linker that offers a versatile solution for creating tailored biomaterial surfaces.
This molecule possesses two distinct reactive functionalities:
-
A Maleimide group : This moiety reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins, under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1]
-
A Carboxylic acid group (-COOH) : This group can be activated to react with primary amine (-NH2) groups present on a functionalized biomaterial surface, forming a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
The short polyethylene glycol (PEG) spacer (PEG2) provides a hydrophilic and flexible linker arm, which helps to increase the solubility and accessibility of the coupled biomolecules while also contributing to the reduction of non-specific protein adsorption.[2][3]
These application notes provide detailed protocols for the multi-step surface modification of a common biomaterial substrate, a silicon wafer with a native oxide layer (Si/SiO2), using this compound. The workflow covers the initial surface preparation and functionalization, immobilization of the linker, and subsequent conjugation of a thiol-containing peptide. Additionally, methods for characterizing the modified surfaces at each stage and for quantifying the reduction in protein adsorption are described.
Data Presentation
The following tables summarize the expected quantitative data at each stage of the surface modification process. These values are representative and may vary depending on specific experimental conditions and instrumentation.
Table 1: Surface Characterization at Each Modification Step
| Modification Step | Water Contact Angle (°) | N 1s Signal (XPS, atomic %) | C 1s High-Resolution XPS Peak (Binding Energy, eV) |
| Bare Si/SiO₂ (after plasma cleaning) | < 10°[4][5][6] | Not detectable | Adventitious Carbon (~284.8 eV) |
| Amine-functionalized (APTES coated) | 60° - 70°[7][8] | 2 - 5%[9][10][11] | C-C (~285.0 eV), C-N (~286.5 eV)[10] |
| This compound immobilized | 50° - 60° | 3 - 6% | C-C, C-N, C=O (~288.0 eV) |
| Peptide-immobilized | 40° - 50° | 5 - 8% | C-C, C-N, C=O, Amide C=O (~288.0 eV) |
Table 2: Quantification of Immobilized Peptide
| Method | Parameter Measured | Typical Value |
| X-ray Photoelectron Spectroscopy (XPS) | Increase in N 1s atomic % after peptide coupling | 2 - 3% increase |
| Fluorescence Microscopy | Fluorescence intensity (arbitrary units) | Signal significantly above background |
| Fmoc-based Assay | Peptide Surface Density (pmol/cm²) | 0.5 - 5 pmol/cm²[12] |
Table 3: Anti-Fouling Performance Evaluation
| Surface | Fibrinogen Adsorption (ng/cm²) measured by QCM-D |
| Bare Si/SiO₂ | > 400 |
| Amine-functionalized (APTES coated) | ~ 350 |
| This compound immobilized | < 100[2][13] |
| Peptide-immobilized | < 120 |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the surface modification of a silicon wafer.
Protocol 1: Preparation and Amination of Silicon Wafer Surface
This protocol describes the cleaning and subsequent functionalization of a silicon wafer to introduce primary amine groups on its surface.
Materials:
-
Silicon wafers with a native oxide layer (Si/SiO₂)
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Oxygen or Argon plasma cleaner
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Nitrogen gas source
-
Oven
Procedure:
-
Cleaning: a. Sonicate the silicon wafers in acetone for 15 minutes. b. Sonicate the silicon wafers in isopropanol for 15 minutes. c. Rinse the wafers thoroughly with DI water. d. Dry the wafers under a stream of nitrogen gas.
-
Plasma Activation: a. Place the cleaned and dried wafers in the chamber of a plasma cleaner. b. Treat the wafers with oxygen or argon plasma for 5-10 minutes to remove any remaining organic contaminants and to generate hydroxyl (-OH) groups on the surface.[6]
-
Silanization (Amine Functionalization): a. Immediately after plasma treatment, immerse the wafers in a freshly prepared 2% (v/v) solution of APTES in anhydrous toluene. b. Incubate for 1-2 hours at room temperature with gentle agitation. c. After incubation, rinse the wafers thoroughly with toluene to remove any unbound APTES. d. Sonicate the wafers in toluene for 5 minutes to remove physisorbed silane. e. Rinse again with toluene and then with isopropanol. f. Dry the wafers under a stream of nitrogen gas. g. Cure the silane layer by baking the wafers in an oven at 110°C for 30-60 minutes.[14]
-
Characterization: a. Measure the water contact angle of the APTES-coated surface. b. Perform XPS analysis to confirm the presence of nitrogen and the characteristic C-N peak in the C 1s spectrum.[10][11]
Protocol 2: Immobilization of this compound via EDC/NHS Coupling
This protocol details the activation of the carboxylic acid group of this compound and its subsequent reaction with the aminated silicon wafer surface.
Materials:
-
Amine-functionalized silicon wafers (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
DI water
Procedure:
-
Preparation of Reagents: a. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. b. Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer immediately before use.
-
Activation of this compound: a. In a clean reaction vessel, mix the this compound stock solution with Activation Buffer to a final concentration of 1-5 mg/mL. b. Add the EDC and NHS solutions to the this compound solution. A typical molar ratio is 1:2:5 (Carboxylic acid:EDC:NHS). c. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Coupling to the Amine-Functionalized Surface: a. Place the amine-functionalized wafers in a suitable reaction chamber (e.g., a petri dish). b. Add the activated this compound solution to the wafers, ensuring the entire surface is covered. c. Incubate for 2-4 hours at room temperature with gentle agitation.
-
Washing and Quenching: a. Remove the wafers from the reaction solution and rinse them thoroughly with Coupling Buffer (PBS). b. Rinse with DI water. c. To deactivate any unreacted NHS-esters on the surface, immerse the wafers in Quenching Buffer for 15-30 minutes at room temperature. d. Rinse the wafers extensively with DI water. e. Dry the wafers under a stream of nitrogen gas.
-
Characterization: a. Measure the water contact angle. b. Perform XPS analysis to detect changes in the elemental composition and the C 1s and N 1s high-resolution spectra.
Protocol 3: Immobilization of a Cysteine-Terminated Peptide
This protocol describes the final step of conjugating a thiol-containing biomolecule, in this case, a cysteine-terminated peptide, to the maleimide-functionalized surface.
Materials:
-
This compound functionalized silicon wafers (from Protocol 2)
-
Cysteine-terminated peptide
-
Conjugation Buffer: PBS, pH 6.5-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
DI water
-
Nitrogen gas source
Procedure:
-
Preparation of Peptide Solution: a. Dissolve the cysteine-terminated peptide in degassed Conjugation Buffer to a final concentration of 0.1-1 mg/mL. b. (Optional) If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature to reduce the disulfides.
-
Peptide Conjugation: a. Place the this compound functionalized wafers in a reaction chamber. b. Add the peptide solution to the wafers, ensuring complete coverage of the surface. c. Incubate for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent oxidation of the thiol groups.
-
Washing: a. Remove the wafers from the peptide solution. b. Rinse the wafers thoroughly with Conjugation Buffer to remove any non-covalently bound peptide. c. Rinse with DI water. d. Dry the wafers under a stream of nitrogen gas.
-
Characterization: a. Measure the water contact angle. b. Perform XPS analysis to confirm the immobilization of the peptide, looking for an increase in the nitrogen signal. c. If the peptide is fluorescently labeled, use fluorescence microscopy to visualize its distribution on the surface. d. The surface density of the immobilized peptide can be quantified using methods such as a Fmoc-based assay if the peptide was synthesized with an N-terminal Fmoc group.[15][16]
Protocol 4: Evaluation of Anti-Fouling Properties using Quartz Crystal Microbalance with Dissipation (QCM-D)
This protocol provides a method to quantify the reduction in non-specific protein adsorption on the modified surfaces.
Materials:
-
QCM-D instrument with sensor crystals (e.g., gold-coated or SiO₂-coated)
-
Modified sensor crystals (prepared following Protocols 1-3 on QCM-D crystals)
-
Running Buffer: PBS, pH 7.4
-
Protein Solution: Fibrinogen or Bovine Serum Albumin (BSA) at 0.1-1 mg/mL in PBS
-
Rinsing Buffer: PBS, pH 7.4
Procedure:
-
Instrument Setup and Baseline: a. Mount the modified QCM-D sensor in the flow cell. b. Establish a stable baseline by flowing Running Buffer over the sensor surface until the frequency and dissipation signals are constant.
-
Protein Adsorption: a. Introduce the protein solution into the flow cell and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.[9] b. Continue flowing the protein solution until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
Rinsing: a. Switch the flow back to the Running Buffer to rinse away any loosely bound protein. b. Monitor the frequency and dissipation signals until they stabilize. The final frequency shift corresponds to the mass of irreversibly adsorbed protein.
-
Data Analysis: a. Use the Sauerbrey equation to convert the final frequency shift (Δf) into the adsorbed mass per unit area (ng/cm²). b. Compare the adsorbed mass on the modified surfaces to that on an unmodified control surface to determine the reduction in protein adsorption.[17]
Mandatory Visualization
Caption: Experimental workflow for surface modification.
Caption: Chemical reaction pathway for surface immobilization.
Caption: Logical steps in surface modification.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Reduction of fibrinogen adsorption on PEG-coated polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of plasma treatment on SiO2/Si and Si3N4/Si substrates for large-scale transfer of graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Treatment to Create a Hydrophilic Surface on Silicon Substrates - Glow Research [glowresearch.org]
- 7. researchgate.net [researchgate.net]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. kinampark.com [kinampark.com]
- 14. researchgate.net [researchgate.net]
- 15. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Maleimide-PEG2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-PEG2-Carboxylic Acid is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies. Its unique architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, bridged by a short, hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for the precise assembly of complex biomolecular conjugates. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where controlled and stable linkage of a cytotoxic payload to a monoclonal antibody is paramount. The PEG2 spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate.[1][2]
These application notes provide a comprehensive guide to the effective use of Maleimide-PEG2-Carboxylic Acid in bioconjugation, covering fundamental reaction principles, detailed experimental protocols, and critical considerations for stability and characterization.
Chemical Properties and Reaction Mechanisms
The utility of Maleimide-PEG2-Carboxylic Acid stems from its two distinct reactive moieties:
-
Maleimide Group: This group reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, via a Michael addition reaction. This reaction is highly efficient and proceeds under mild, physiological conditions, forming a stable thioether bond.[3]
-
Carboxylic Acid Group: This group can be activated to react with primary amines, such as those on lysine residues of proteins or on amine-containing small molecules and payloads. The most common activation method involves the use of carbodiimides, like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. This activated ester then readily reacts with primary amines to form a stable amide bond.
The sequential nature of these reactions allows for a controlled, two-step conjugation process, minimizing the formation of undesirable byproducts.
Data Presentation: Reaction Parameters and Stability
The efficiency and stability of conjugations involving Maleimide-PEG2-Carboxylic Acid are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The reaction rate is optimal in this range. Below pH 6.5, the reaction slows considerably. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and side reactions with amines.[3] |
| Temperature | 4°C - Room Temperature (25°C) | The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide-containing molecule is generally used to drive the reaction to completion, especially when labeling proteins.[4] |
| Buffer Composition | Phosphate-buffered saline (PBS), MES, HEPES | Buffers should be free of thiols (e.g., DTT) and primary amines (e.g., Tris) to avoid competing reactions. The inclusion of EDTA (1-5 mM) can prevent the oxidation of thiols. |
Table 2: Carboxylic Acid Activation and Amine Coupling
| Parameter | Recommended Condition | Notes |
| Activation Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) | A molar excess of EDC and NHS over the carboxylic acid is used to ensure efficient activation. |
| Activation pH | 4.5 - 6.0 | The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment. |
| Amine Coupling pH | 7.2 - 8.5 | The reaction of the NHS-activated ester with a primary amine is most efficient at a slightly basic pH. |
| Reaction Time | Activation: 15-60 minutes; Coupling: 1-2 hours at room temperature or overnight at 4°C | Reaction times can be optimized based on the specific reactants. |
Table 3: Stability of Maleimide-Thiol Conjugates
| Condition | Stability Consideration | Mitigation Strategy |
| Physiological pH | The thiosuccinimide ring formed after conjugation can undergo a retro-Michael reaction, leading to deconjugation. | Hydrolysis of the thiosuccinimide ring to the more stable succinamic acid can be promoted by incubation at a slightly basic pH (e.g., pH 9.0 for a short period).[5] |
| Presence of Thiols (e.g., Glutathione) | Thiol exchange can occur, where a free thiol in the environment displaces the conjugated molecule. | Ring-hydrolyzed conjugates are significantly more resistant to thiol exchange.[5] |
Experimental Protocols
The following protocols provide a detailed methodology for a two-step conjugation process to create an antibody-drug conjugate (ADC) using Maleimide-PEG2-Carboxylic Acid.
Protocol 1: Activation of a Drug/Payload containing a Primary Amine with Maleimide-PEG2-Carboxylic Acid
This protocol describes the activation of an amine-containing payload with the carboxylic acid end of the linker.
Materials:
-
Amine-containing drug/payload
-
Maleimide-PEG2-Carboxylic Acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.7
-
Reaction vessel
-
Stirring equipment
Procedure:
-
Dissolution: Dissolve the amine-containing drug/payload and a 1.5-fold molar excess of Maleimide-PEG2-Carboxylic Acid in a minimal amount of anhydrous DMF or DMSO.
-
Activation: In a separate tube, dissolve a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the Maleimide-PEG2-Carboxylic Acid) in Activation Buffer.
-
Reaction: Add the EDC/NHS solution to the drug/linker solution.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.
-
Purification: Purify the resulting Maleimide-PEG2-Payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.
-
Storage: Store the purified, lyophilized product at -20°C, protected from moisture.
Protocol 2: Conjugation of the Maleimide-Activated Payload to a Thiol-Containing Antibody
This protocol describes the conjugation of the purified Maleimide-PEG2-Payload to a reduced (thiol-containing) antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5 mM EDTA
-
Purified Maleimide-PEG2-Payload
-
Quenching solution: 1 M N-acetylcysteine in PBS
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column or dialysis, exchanging the buffer to fresh, degassed Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately after purification, add a 5 to 10-fold molar excess of the purified Maleimide-PEG2-Payload (dissolved in a minimal amount of DMSO or DMF) to the reduced antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the maleimide payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) to remove unconjugated payload, excess quenching reagent, and any aggregates.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Confirm the molecular weight and purity of the ADC by SDS-PAGE and mass spectrometry.
-
Assess the level of aggregation by size-exclusion chromatography (SEC).
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Two-step bioconjugation reaction scheme.
References
Troubleshooting & Optimization
Technical Support Center: Improving Mal-PEG2-CH2COOH Conjugation Efficiency
Welcome to the technical support center for Mal-PEG2-CH2COOH and other maleimide-containing linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to enhance your understanding of maleimide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiol groups.[1] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1] Below pH 6.5, the reaction rate decreases, while above pH 7.5, the maleimide group can react competitively with primary amines, such as the side chain of lysine residues.[1][2] Additionally, the rate of maleimide hydrolysis increases with higher pH.[1][2]
Q2: My conjugation efficiency is low. What are the potential causes?
Low conjugation efficiency can be attributed to several factors:
-
Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis in aqueous solutions, rendering it inactive. This process is accelerated at higher pH.[1][2] It is crucial to prepare aqueous solutions of maleimide reagents immediately before use.[2]
-
Oxidized or Inaccessible Thiols: The target thiol (sulfhydryl) groups on your protein or molecule may have formed disulfide bonds, which do not react with maleimides.[2][3] The thiols might also be sterically hindered and inaccessible.
-
Incorrect Molar Ratio: An insufficient molar excess of the maleimide linker over the thiol-containing molecule can lead to incomplete conjugation.
-
Suboptimal Reaction Buffer: The presence of primary amines or thiols in your buffer will compete with the target reaction.[1]
Q3: How should I store my this compound linker?
For long-term storage, this compound should be stored at -20°C in a dry, dark environment.[4] For short-term storage, 0-4°C is acceptable.[4] It is critical to avoid storing maleimide-containing reagents in aqueous solutions due to the risk of hydrolysis.[1] If a solution is necessary, use a dry, biocompatible organic solvent such as DMSO or DMF and prepare it fresh before use.[2][3][5]
Q4: How can I prevent the reversal of the maleimide-thiol conjugation (retro-Michael reaction)?
The thioether bond formed between a maleimide and a thiol can be reversible, especially in a thiol-rich environment, which can lead to payload migration in vivo.[1][2] To increase the stability of the conjugate, you can:
-
Induce Hydrolysis Post-Conjugation: After the conjugation is complete, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the reverse reaction.[1][6] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[2]
-
Use Self-Hydrolyzing Maleimides: Certain maleimide derivatives are designed to undergo rapid hydrolysis after conjugation under physiological conditions.[7]
Q5: Can this compound react with amines?
Yes, at pH values above 7.5, maleimides can react with primary amines, such as the epsilon-amino group of lysine residues.[1][2] This side reaction compromises the chemoselectivity of the conjugation. Therefore, it is essential to maintain the reaction pH within the recommended 6.5-7.5 range for specific thiol conjugation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your conjugation experiments.
Issue 1: Low or No Conjugation Product Observed
| Potential Cause | Troubleshooting Step |
| Maleimide Hydrolysis | Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before adding to the reaction buffer.[3][5] |
| Thiol Oxidation | Reduce disulfide bonds in your protein/peptide using a non-thiol reducing agent like TCEP.[2][3] Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[3] |
| Incorrect pH | Ensure the reaction buffer pH is between 6.5 and 7.5.[1][2] |
| Insufficient Molar Ratio | Increase the molar excess of the this compound linker. A starting point of 10-20 fold molar excess is common for proteins.[2][3][5] |
Issue 2: Poor In-Vivo Stability of the Conjugate
| Potential Cause | Troubleshooting Step |
| Retro-Michael Reaction | After conjugation and purification, raise the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, forming a more stable product.[2][8] |
| Thiol Exchange with Endogenous Thiols | For peptides with an N-terminal cysteine, consider conditions that promote rearrangement to a more stable thiazine ring, which can occur with extended incubation.[2][9] |
Data Summary Tables
Table 1: Effect of Storage Conditions on Maleimide Reactivity
| Storage Temperature | Duration | Approximate Loss of Reactivity |
| 4°C | 7 days | ~10%[3][10][11] |
| 20°C | 7 days | ~40%[3][10][11] |
Table 2: Recommended Starting Molar Ratios for Maleimide-Thiol Conjugation
| Molecule Type | Recommended Maleimide:Thiol Molar Ratio | Reference |
| Small Peptide (cRGDfK) | 2:1 | [10][11] |
| Nanobody (11A4) | 5:1 | [10][11] |
| General Protein/Antibody | 10:1 to 20:1 | [5][12] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare the protein solution in a degassed buffer (e.g., PBS, pH 7.2).
-
Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[2][5]
-
Incubate the mixture for 20-60 minutes at room temperature.[2][12]
-
The reduced protein can often be used directly without removing the TCEP, as it does not react with maleimides.[3][13]
Protocol 2: General this compound Conjugation to a Protein
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[5][12]
-
Add the maleimide stock solution to the reduced protein solution at a 10-20 fold molar excess.[5][12]
-
Ensure the final concentration of the organic solvent is low (typically <10%) to maintain protein stability.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3][5][12]
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[3]
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[12]
Visualizations
Caption: General workflow for maleimide-thiol conjugation.
Caption: Troubleshooting flowchart for low conjugation efficiency.
Caption: Key reaction pathways involving the maleimide group.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Mal-PEG2-CH2COOH stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mal-PEG2-CH2COOH in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is the hydrolysis of the maleimide ring.[1][2][3] This hydrolysis is more pronounced at neutral to alkaline pH and at higher temperatures, leading to the formation of a non-reactive maleamic acid, which can no longer conjugate with thiol groups.[1][4][5] Therefore, aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh before use.[1][6]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C in a dry, dark environment.[7] For preparing stock solutions, use an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][9] These stock solutions should be stored at -20°C or -80°C and can be stable for up to a month when protected from light and moisture.[10][11][12] Avoid repeated freeze-thaw cycles.
Q3: At what pH is the maleimide group most stable in an aqueous buffer?
A3: The maleimide group is most stable in slightly acidic conditions, typically at a pH of 6.0-6.5.[8] As the pH increases, especially above 7.5, the rate of hydrolysis of the maleimide ring to the inactive maleamic acid increases significantly.[1][2][4]
Q4: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
A4: The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.[1][4][8] Within this range, the reaction with thiols is highly efficient and chemoselective.[1][13] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][13] Below pH 6.5, the reaction rate slows down, while above pH 7.5, the competing reaction with amines becomes more significant.[1][8]
Q5: Can the carboxyl group of this compound interfere with the maleimide-thiol conjugation?
A5: The terminal carboxylic acid group is generally unreactive under the conditions used for maleimide-thiol conjugation (pH 6.5-7.5) and does not interfere with the reaction. The carboxylic acid requires activation (e.g., with EDC or HATU) to react with primary amines to form a stable amide bond.[7][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the maleimide group. | Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[10] Avoid storing it in aqueous buffers for extended periods.[1][6] Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.0) to minimize hydrolysis.[1][8] |
| Oxidation of thiol groups on the target molecule. | Ensure the presence of free thiols by reducing any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[8][10] TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[8] If using DTT, it must be removed before conjugation.[8] Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[8] | |
| Suboptimal pH of the reaction buffer. | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol reactivity and maleimide stability.[1][4][8] | |
| Formation of unexpected side products | Reaction of maleimide with amines. | This can occur at pH values above 7.5.[1][4] Perform the conjugation at a pH of 7.0 or slightly below to maximize selectivity for thiols.[1] |
| Thiazine rearrangement. | This side reaction can occur when conjugating to a peptide with an N-terminal cysteine, especially at physiological or higher pH.[8][15] If possible, perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less nucleophilic.[8] | |
| Instability of the formed conjugate | Retro-Michael reaction (thiol exchange). | The thiosuccinimide linkage formed can be reversible, especially in the presence of other thiols like glutathione in vivo.[16][17][18] After conjugation, consider incubating the conjugate at a slightly basic pH to promote hydrolysis of the succinimide ring, which forms a more stable, ring-opened product that is less susceptible to thiol exchange.[16] |
Quantitative Data Summary
The stability of the maleimide group is highly dependent on pH and temperature. The following table summarizes key quantitative data found in the literature.
| Parameter | Condition | Observation | Reference |
| Reactivity Loss of Maleimide-functionalized Nanoparticles | Storage at 4°C for 7 days | ~10% decrease in reactivity | [8] |
| Storage at 20°C for 7 days | ~40% loss of reactivity | [8] | |
| Hydrolysis of 8-arm-PEG-Maleimide | pH 5.5 | Ring-opening hydrolysis is extremely slow. | [2] |
| pH 7.4, 20°C | Rate constant (k) = 1.24 x 10⁻⁵ s⁻¹ | [2] | |
| pH 7.4, 37°C | Rate constant (k) = 6.55 x 10⁻⁵ s⁻¹ (approx. 5 times faster than at 20°C) | [2] | |
| Hydrolysis of a Thiosuccinimide Conjugate | pH 7 | ~20% hydrolysis in 3 days, ~70% in 14 days | [16] |
| pH 8 | ~20% hydrolysis in 12 hours, 100% in 14 days | [16] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).[10]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Use the stock solution immediately. For short-term storage, aliquot and store at -20°C or -80°C, protected from light.[10]
General Protocol for Maleimide-Thiol Conjugation
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the protein or peptide in a degassed buffer at a pH of 6.5-7.5 (e.g., PBS, HEPES, or Tris, ensuring the buffer does not contain thiols).[9][10]
-
If disulfide bonds are present, add a 10-100 fold molar excess of TCEP to the solution and incubate at room temperature for 20-30 minutes to reduce the disulfides to free thiols.[10]
-
-
Conjugation Reaction:
-
Add the freshly prepared this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for the specific application.[8][10]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[8][10] Gentle mixing during incubation can be beneficial.
-
-
Quenching and Purification (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.
-
Purify the conjugate from unreacted reagents using methods like size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[8]
-
Visualizations
Caption: Degradation and reaction pathways of this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor yield in ADC synthesis with Mal-PEG2-CH2COOH
Welcome to the technical support center for troubleshooting Antibody-Drug Conjugate (ADC) synthesis using the Mal-PEG2-CH2COOH linker. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during conjugation, helping to improve yield, purity, and consistency.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower Drug-to-Antibody Ratio (DAR) than expected. What are the potential causes and how can we troubleshoot this?
A low DAR is a common issue in ADC synthesis and can stem from several factors related to the antibody, the linker, or the reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Incomplete Antibody Reduction: For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be sufficiently reduced to provide free thiol groups for the maleimide linker to react with.[1][2]
-
Oxidation of Cysteine Residues: The free thiol groups on the reduced antibody are susceptible to re-oxidation back to disulfide bonds, especially in the presence of dissolved oxygen or metal ions.
-
Maleimide Linker Hydrolysis: The maleimide group on the this compound linker is susceptible to hydrolysis, particularly at pH values above 7.5.[3][4] A hydrolyzed linker is no longer reactive towards thiols.
-
Suboptimal Stoichiometry: An insufficient molar excess of the linker-payload complex can lead to incomplete conjugation.
-
Steric Hindrance: The cysteine residues on the antibody might be in a sterically hindered environment, making them inaccessible to the linker.
-
Solution: While the PEG2 spacer in the linker is designed to increase hydrophilicity and reach, significant steric hindrance may require re-evaluation of the conjugation strategy or the use of a longer PEG linker if possible.[6]
-
Q2: Our ADC appears to be losing its payload over time, leading to a decrease in DAR upon storage or analysis. What could be causing this instability?
Payload loss is a critical issue that affects the efficacy and safety of an ADC. With maleimide-based conjugates, the primary cause is the reversibility of the thiol-maleimide bond.
Potential Causes & Troubleshooting Steps:
-
Retro-Michael Reaction: The thioether bond formed between the cysteine and the maleimide is reversible, especially in the presence of other thiols like glutathione in plasma.[4][7][8] This can lead to the transfer of the payload to other molecules.
-
Solution 1 (Post-conjugation Hydrolysis): After the initial conjugation is complete, the succinimide ring can be intentionally hydrolyzed to form a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[8][9][10][11] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, as monitored by mass spectrometry.[4]
-
Solution 2 (Use of Stabilized Maleimides): For future syntheses, consider using next-generation maleimides (e.g., N-aryl maleimides) that are designed to hydrolyze rapidly after conjugation at physiological pH, leading to more stable ADCs.[8][12][13]
-
-
Thiol Exchange: In a thiol-rich environment, the conjugated payload can be exchanged with other free thiols.
-
Solution: The post-conjugation hydrolysis step described above is the most effective way to prevent this.[4]
-
Q3: We are observing significant aggregation and precipitation during our conjugation reaction or purification, resulting in very low recovery of the final ADC. How can we improve solubility?
Aggregation is often driven by the increased hydrophobicity of the ADC after conjugating a typically hydrophobic payload.[6][14]
Potential Causes & Troubleshooting Steps:
-
High Hydrophobicity: The payload itself may be highly hydrophobic, causing the entire ADC to become less soluble.[15]
-
Solution: The this compound linker is designed to increase the overall hydrophilicity of the payload. However, if aggregation persists, using a linker with a longer PEG chain (e.g., PEG4, PEG8) could further enhance solubility.[6][16] Screening linkers with varying PEG lengths is a common optimization strategy.[6]
-
-
High DAR: Higher DAR species are generally more hydrophobic and prone to aggregation.[1][15]
-
Solution: Optimize the conjugation conditions (e.g., lower the molar excess of the linker) to target a lower average DAR (typically 2 to 4), which often provides a better balance of efficacy and manufacturability.[][18]
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, or excipients in the buffer may not be optimal for maintaining ADC solubility.
-
Solution: Screen different buffer formulations. Adjusting the pH or including stabilizing excipients like polysorbates or certain amino acids can help suppress aggregation.[1]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action | Key Parameter to Monitor |
| Low DAR | Incomplete antibody reduction | Optimize reducing agent concentration, incubation time, and temperature. Ensure complete removal of thiol-containing reducing agents (e.g., DTT) post-reduction. | Number of free thiols per antibody |
| Maleimide linker hydrolysis | Prepare linker solution fresh in anhydrous solvent (DMSO/DMF). Maintain reaction pH at 6.5-7.5. | Purity and integrity of the linker | |
| Insufficient linker stoichiometry | Increase the molar excess of the linker-payload complex (start with 10-20 fold excess). | DAR by HIC-HPLC or Mass Spec | |
| Payload Loss | Retro-Michael reaction | Induce post-conjugation hydrolysis of the succinimide ring by raising the pH to 8.5-9.0. | ADC stability in plasma by LC-MS |
| Aggregation/Precipitation | High hydrophobicity of payload/ADC | Consider using a linker with a longer PEG chain. | Percentage of high molecular weight species (aggregates) by SEC |
| High DAR | Target a lower average DAR by adjusting linker stoichiometry. | DAR and distribution of DAR species | |
| Suboptimal buffer conditions | Screen different formulation buffers, pH, and stabilizing excipients. | Visual inspection for precipitation; SEC analysis |
Experimental Protocols
Protocol 1: General Antibody Reduction and Conjugation with this compound
-
Antibody Preparation:
-
Prepare the antibody in a degassed phosphate buffer (e.g., PBS, pH 7.2).
-
The antibody concentration should be optimized, typically in the range of 1-10 mg/mL.
-
-
Reduction of Interchain Disulfides:
-
Removal of Excess Reducing Agent (if necessary):
-
If a thiol-containing reducing agent like DTT is used, it must be removed. Use a desalting column (e.g., Sephadex G-25) to exchange the reduced antibody into a fresh, degassed conjugation buffer (e.g., PBS, pH 7.0-7.2, with 1-5 mM EDTA).[3]
-
-
Conjugation Reaction:
-
Immediately before conjugation, dissolve the this compound-payload complex in anhydrous DMSO or DMF.
-
Add the desired molar excess (e.g., 10-20 fold) of the linker-payload solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C. The reaction should be monitored to determine the optimal time.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a slight molar excess of a thiol-containing compound like N-acetylcysteine.
-
-
Purification:
Protocol 2: Analysis of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different DAR species.[22]
-
Instrumentation: An HPLC system with a UV detector and a HIC column (e.g., Butyl or Phenyl phase).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0). An organic modifier like isopropanol (10-25%) may be added to Eluent B to improve the elution of highly hydrophobic, high-DAR species.[1]
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to separate the ADC species.
-
Analysis: Different DAR species will elute at different times, with higher DAR species being more retained on the column. The average DAR is calculated from the peak areas of the different species, weighted by the number of drugs for each species.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. purepeg.com [purepeg.com]
- 18. mycenax.com [mycenax.com]
- 19. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 20. lonza.com [lonza.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Purification of Mal-PEG2-CH2COOH Conjugates
Welcome to the technical support center for the purification of Mal-PEG2-CH2COOH conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker that contains a maleimide group and a carboxylic acid group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2][4] The carboxylic acid group can be activated to react with primary amine groups, forming a stable amide bond.[1][2] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous solutions.[1][3]
Q2: What are the recommended purification methods for this compound conjugates?
The most common methods for purifying PEGylated biomolecules are size-exclusion chromatography (SEC) and dialysis.[5] SEC is effective in separating the higher molecular weight conjugate from unreacted, smaller molecules like excess PEG linker and quenching agents.[5] Dialysis is another viable option for removing small molecule impurities. For more analytical separations, techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[6]
Q3: How can I confirm successful conjugation and assess the purity of my conjugate?
Several analytical techniques can be used to verify successful conjugation and determine the purity of the final product:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A successful conjugation will result in a higher molecular weight band for the PEGylated protein compared to the unconjugated protein. Densitometry can provide a semi-quantitative measure of conjugation efficiency.[5]
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This method can separate the conjugated protein from the unconjugated protein and other impurities. By comparing the peak areas, you can quantify the conjugation yield.[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the exact mass of the PEGylated protein, thereby verifying the successful conjugation and identifying the number of PEG linkers attached.[6]
Q4: What are the potential side reactions to be aware of during the conjugation process?
The primary side reaction of concern is the hydrolysis of the maleimide group to a maleamic acid, which is unreactive towards thiols. This can be minimized by maintaining the pH of the reaction buffer between 6.5 and 7.5.[4] It is also crucial to quench any unreacted maleimide groups after the conjugation reaction to prevent unwanted reactions with other thiol-containing molecules in subsequent applications. This can be achieved by adding a small molecule thiol like L-cysteine or N-acetylcysteine.[5]
Troubleshooting Guides
Guide 1: Low or No Conjugation Efficiency
Problem: SDS-PAGE or SEC-HPLC analysis shows a low yield of the desired conjugate and a large amount of unreacted starting material.
| Potential Cause | Recommended Solution |
| Inactive Thiol Groups | If the thiol groups on your protein or peptide are in the form of disulfide bonds, they will not be available to react with the maleimide. Reduce disulfide bonds using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation. Incubate with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.[5] |
| Hydrolyzed Maleimide Group | The maleimide group on the this compound linker can hydrolyze and become non-reactive, especially at pH values outside the optimal range. Ensure the reaction buffer pH is maintained between 6.5 and 7.5.[4][7] Prepare fresh solutions of the PEG linker before each use. |
| Insufficient Molar Ratio of Linker | An insufficient amount of the PEG linker will lead to incomplete conjugation. Use a 10-20 fold molar excess of the this compound linker relative to the protein or peptide.[5] |
| Suboptimal Reaction Conditions | The reaction may not have proceeded to completion. Increase the reaction time (e.g., incubate overnight at 4°C) or perform the reaction at room temperature for 2 hours with gentle stirring.[5] |
Guide 2: Presence of Impurities After Purification
Problem: Analytical results (e.g., SEC-HPLC, MS) indicate the presence of unreacted PEG linker, quenching agent, or protein aggregates in the final purified product.
| Potential Cause | Recommended Solution |
| Inefficient Purification | The chosen purification method may not be optimal for separating the conjugate from the specific impurities. If using SEC, ensure the column has the appropriate fractionation range for your molecules. Consider increasing the column length or optimizing the flow rate. If using dialysis, ensure a sufficient number of buffer changes and an adequate dialysis time. |
| Protein Aggregation | The conjugation process or subsequent handling may have induced protein aggregation. Analyze the sample for aggregates using SEC-HPLC. To minimize aggregation, consider adjusting the buffer composition (e.g., pH, ionic strength) or including additives like arginine or polysorbate. |
| Incomplete Quenching | Unreacted maleimide groups can lead to further reactions and heterogeneity. Ensure a sufficient excess of the quenching agent (e.g., 100-fold molar excess of L-cysteine) is added and allowed to react for at least 30 minutes at room temperature.[5] |
Experimental Protocols
Protocol: Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general guideline for conjugating this compound to a protein with available thiol groups.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)
-
Reducing Agent (e.g., TCEP)
-
Quenching Agent (e.g., L-cysteine)
-
Purification system (e.g., SEC column or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.[5]
-
-
PEG Linker Preparation:
-
Prepare a stock solution of this compound in the conjugation buffer immediately before use.
-
-
Conjugation Reaction:
-
Quenching:
-
Add a 100-fold molar excess of L-cysteine to quench any unreacted maleimide groups.[5]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess PEG linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE, SEC-HPLC, and Mass Spectrometry to confirm conjugation and assess purity.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical conjugation reaction.
| Parameter | Recommended Value | Reference |
| Molar Excess of TCEP (for reduction) | 10-20 fold | [5] |
| Molar Excess of this compound | 10-20 fold | [5] |
| Reaction pH | 6.5 - 7.5 | [4][7] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | [5] |
| Molar Excess of Quenching Agent | 100-fold | [5] |
Visualizations
Caption: Experimental workflow for the conjugation and purification of this compound conjugates.
Caption: Desired reaction pathway and potential side reaction during maleimide-thiol conjugation.
References
- 1. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 2. Mal-PEG2-COOH, Mal-PEG2-acid, 1374666-32-6 - Biopharma PEG [biochempeg.com]
- 3. Mal-amido-PEG2-acid, 756525-98-1 | BroadPharm [broadpharm.com]
- 4. Mal-amido-PEG2-C2-acid | 756525-98-1 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. purepeg.com [purepeg.com]
Technical Support Center: Preventing Hydrolysis of Maleimide Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the hydrolytic stability of the maleimide group, a critical component in many bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
A1: Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by the addition of a water molecule. This reaction forms a maleamic acid derivative, which is unreactive towards thiols.[1] This is a significant concern in bioconjugation because it leads to a loss of the maleimide's ability to react with sulfhydryl groups (e.g., from cysteine residues in proteins), resulting in low or no conjugation efficiency.[2]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The rate of maleimide hydrolysis is primarily influenced by:
-
pH: The hydrolysis of the maleimide ring is significantly accelerated at neutral to alkaline pH (pH > 7).[3][4] At a pH of 7, the reaction of maleimides with thiols is about 1,000 times faster than with amines, but as the pH increases above 7.5, the rate of hydrolysis increases substantially.[4]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[4] Storing maleimide-functionalized compounds at lower temperatures (e.g., 4°C or -20°C) can significantly slow down the degradation process.[2]
-
Buffer Composition: While the primary factor is pH, some buffer components can potentially influence the stability of maleimides. It is crucial to use buffers that do not contain competing nucleophiles.
Q3: How can I minimize maleimide hydrolysis before conjugation?
A3: To minimize hydrolysis of the maleimide group before your conjugation reaction, follow these best practices:
-
Fresh Preparation: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1]
-
Anhydrous Stock Solutions: Dissolve maleimide compounds in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for storage.[4] These anhydrous stock solutions are much more stable than aqueous solutions.
-
Optimal pH for Storage (if aqueous is necessary): If temporary aqueous storage is unavoidable, use a slightly acidic buffer with a pH between 6.0 and 6.5.[2]
-
Temperature Control: Store stock solutions and reaction mixtures at appropriate low temperatures (4°C for short-term, -20°C or -80°C for long-term storage of anhydrous stocks).[5]
Q4: What is the optimal pH for the maleimide-thiol conjugation reaction to minimize hydrolysis?
A4: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[4] This range provides a good balance between having a sufficiently reactive thiol (deprotonated) and minimizing the competing hydrolysis of the maleimide group.[4]
Troubleshooting Guides
Problem: Low or No Conjugation Efficiency
Possible Cause: Hydrolysis of the maleimide group.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Were aqueous solutions of the maleimide reagent prepared fresh?
-
How was the maleimide reagent stored? Long-term storage in aqueous buffers, even at low temperatures, can lead to significant hydrolysis.
-
Consider quantifying the amount of active maleimide in your stock solution using an assay like the one described in the experimental protocols section.
-
-
Optimize Reaction Conditions:
-
pH Control: Ensure the pH of your reaction buffer is within the optimal 6.5-7.5 range. Use a calibrated pH meter to verify.
-
Temperature: If you are performing the reaction at room temperature for an extended period, consider moving to 4°C overnight to slow down potential hydrolysis.
-
-
Experimental Workflow Review:
-
Are you adding the maleimide solution to the reaction buffer immediately before starting the conjugation? Any delay can lead to hydrolysis.
-
Data Presentation
The following tables summarize the stability of the maleimide group under various conditions.
Table 1: Half-life of N-ethylmaleimide (NEM) Hydrolysis at Different pH Values (37°C)
| pH | Half-life (hours) |
| 5.5 | Extremely slow |
| 7.4 | ~27 |
| 9.2 | Significantly faster |
Data is compiled and extrapolated from multiple sources. The exact half-life can vary depending on the specific maleimide derivative and buffer conditions.[4][6]
Table 2: Effect of Temperature on Maleimide Stability
| Temperature | Stability |
| 4°C | Significantly more stable than at room temperature. A study showed that after 7 days of storage at 4°C, there was only a ~10% decrease in maleimide reactivity.[2] |
| 20-25°C (Room Temp) | Increased rate of hydrolysis compared to 4°C. The same study showed an almost 40% loss of reactive maleimide after 7 days at 20°C.[2] |
| 37°C | Hydrolysis rate is further accelerated.[4] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol outlines a general method for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[2]
-
Prepare the Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3]
-
Perform the Conjugation:
-
Add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[3]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be beneficial.[2]
-
-
Quench the Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
Purify the Conjugate: Remove unreacted maleimide reagent and other small molecules using a desalting column or size-exclusion chromatography.
Protocol 2: Quantification of Active Maleimide using a Reverse GSH Assay
This protocol allows you to determine the concentration of active, thiol-reactive maleimide in a sample.
Materials:
-
Maleimide-containing sample
-
Glutathione (GSH)
-
4,4'-dithiodipyridine (4,4'-DTDP)
-
Assay Buffer: 0.1 M sodium phosphate, pH 7.2
-
Spectrophotometer
Procedure:
-
Prepare a GSH Standard Curve: Prepare a series of known concentrations of GSH in the Assay Buffer.
-
Reaction with GSH: React a known concentration of your maleimide-containing sample with a known excess of GSH in the Assay Buffer for 30 minutes at room temperature.
-
Reaction with 4,4'-DTDP: Add 4,4'-DTDP solution to the reaction mixture and to the GSH standards.
-
Measure Absorbance: Measure the absorbance at 324 nm.
-
Calculate Active Maleimide: Calculate the amount of unreacted GSH in your sample by comparing its absorbance to the standard curve. The difference between the initial amount of GSH and the unreacted GSH corresponds to the amount of active maleimide in your sample.
Mandatory Visualization
References
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. raineslab.com [raineslab.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
side reactions of Mal-PEG2-CH2COOH and how to avoid them
Welcome to the technical support center for Mal-PEG2-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound?
The maleimide group of this compound is highly reactive towards thiols, but it can also participate in several undesirable side reactions. The most common side reactions include:
-
Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a maleamic acid derivative, which is unreactive towards thiols. This reaction is accelerated at higher pH.[1][2]
-
Reaction with Amines: While the maleimide group is highly selective for thiols at a pH range of 6.5-7.5, it can react with primary amines (e.g., lysine residues on a protein) at pH values above 7.5.[1][2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible. In an environment with a high concentration of other thiols, such as glutathione within cells, the conjugated molecule can be exchanged, leading to off-target effects.[1][3]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[1][4][5]
-
Oxidation of Cysteines: Cysteine residues in your protein or peptide can form disulfide bonds, which are not reactive with maleimides.[1]
Q2: How should I store this compound to maintain its reactivity?
To prevent premature hydrolysis and maintain the reactivity of the maleimide group, it is crucial to store this compound under appropriate conditions.
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at –20°C in a desiccated, airtight container, protected from light.[6][7] | Minimizes hydrolysis from atmospheric moisture and degradation from light. |
| In Solution | Prepare aqueous solutions immediately before use.[1][2] For longer-term storage, dissolve in a dry, biocompatible organic solvent such as DMSO or DMF and store at -20°C.[1][8] | Avoids hydrolysis of the maleimide group in aqueous buffers. |
Q3: My conjugation efficiency with this compound is low. What are the possible causes and how can I troubleshoot this?
Low conjugation efficiency can stem from several factors. The following troubleshooting guide will help you identify and resolve the issue.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolyzed Maleimide | Check the storage conditions and age of your this compound. | Always use freshly prepared aqueous solutions of the linker.[1][2] If using a stock solution in an organic solvent, ensure it has been stored properly at -20°C and is not expired. |
| Inaccessible or Oxidized Cysteines | Your protein's target cysteine residues may be sterically hindered or have formed disulfide bonds. | Perform a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break any disulfide bonds.[1] |
| Incorrect pH | The pH of your reaction buffer is critical for efficient conjugation. | Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5.[1][2] At lower pH, the reaction is slow, while at higher pH, side reactions with amines and hydrolysis increase.[1][2] |
| Low Molar Ratio | The molar ratio of the maleimide linker to your thiol-containing molecule may be insufficient. | Increase the molar excess of this compound. A starting point of a 10-20 fold molar excess of the linker is recommended.[1][9] |
Troubleshooting Guides
Guide 1: Preventing Side Reactions During Conjugation
This guide provides a summary of preventative measures to minimize common side reactions when using this compound.
| Side Reaction | Preventative Measure | Detailed Protocol/Recommendation |
| Maleimide Hydrolysis | Use fresh solutions and control pH. | Prepare aqueous solutions of this compound immediately before the conjugation reaction.[1][2] Maintain the reaction pH between 6.5 and 7.5.[1][2] |
| Reaction with Amines | Maintain optimal pH. | Keep the reaction pH at or below 7.5 to ensure selectivity for thiols over amines.[1][2] |
| Retro-Michael Reaction | Post-conjugation hydrolysis. | After the initial conjugation, raise the pH of the reaction mixture to 8.5-9.0 and incubate to hydrolyze the thiosuccinimide ring. This forms a stable, ring-opened structure that is less susceptible to thiol exchange.[1][2] |
| Thiazine Rearrangement | Avoid N-terminal cysteines. | If possible, avoid using peptides or proteins with an N-terminal cysteine for conjugation.[4][5] Alternatively, perform the conjugation at a slightly acidic pH (around 6.0-6.5) to protonate the N-terminal amine and prevent the rearrangement.[4][5] |
| Cysteine Oxidation | Reduce disulfide bonds. | Prior to conjugation, treat your protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature to reduce any disulfide bonds.[1] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein
This protocol outlines a general workflow for the conjugation of this compound to a protein containing cysteine residues.
Materials:
-
This compound
-
Thiol-containing protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: Cysteine or β-mercaptoethanol
-
Desalting column
Procedure:
-
Protein Preparation (with optional reduction):
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[1]
-
Incubate for 20-30 minutes at room temperature.[1]
-
If a large excess of reducing agent is used, remove it using a desalting column.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in the Conjugation Buffer to a desired stock concentration.
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent such as cysteine to a final concentration that is in molar excess to the unreacted maleimide.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis.
-
Protocol 2: Post-Conjugation Hydrolysis to Stabilize the Thioether Bond
This protocol describes how to increase the stability of the conjugate and prevent the retro-Michael reaction.
Procedure:
-
Following the purification of the conjugate (Step 5 in Protocol 1), adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).[1]
-
Incubate the solution at room temperature or 37°C.[1]
-
Monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry until the reaction is complete.
-
Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[1]
Visualizations
Caption: Key reaction pathways involving this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mal-amido-PEG2-C2-acid | 756525-98-1 | Benchchem [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Maleimide-PEG2-Carboxylic Acid
Welcome to the technical support center for Maleimide-PEG2-Carboxylic Acid. This guide provides detailed information on the proper storage, handling, and use of this reagent, along with troubleshooting tips to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Maleimide-PEG2-Carboxylic Acid?
A1: For long-term storage, Maleimide-PEG2-Carboxylic Acid should be stored at -20°C, desiccated, and protected from light.[1][2][3] To prevent degradation, it is also recommended to store the product under an inert atmosphere, such as nitrogen or argon.[3]
Q2: How should I handle the reagent upon receiving it and before use?
A2: Upon receipt, store the product at -20°C.[1][4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the maleimide group.[3][4] For powdered reagents that may be difficult to weigh, preparing a stock solution in an appropriate solvent is recommended.[4]
Q3: In which solvents is Maleimide-PEG2-Carboxylic Acid soluble?
A3: Maleimide-PEG2-Carboxylic Acid is soluble in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[5] The hydrophilic PEG spacer also increases its solubility in aqueous media.[1][5]
Q4: What are the reactive groups on Maleimide-PEG2-Carboxylic Acid and what do they react with?
A4: This reagent has two reactive groups:
-
The maleimide group reacts specifically with thiol (sulfhydryl, -SH) groups to form a stable thioether bond.[1][2][5] This reaction is most efficient at a pH between 7.0 and 7.5.[6]
-
The carboxylic acid group can react with primary amine (-NH2) groups to form a stable amide bond.[1][5] This reaction requires the presence of an activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[5][7]
Q5: How stable is the maleimide group?
A5: The maleimide group is sensitive to hydrolysis, especially at pH values above 7.5.[8] It is also sensitive to light.[3] Hydrolysis of the maleimide ring will render it unreactive towards thiol groups.[8]
Q6: How stable is the linkage formed between the maleimide and a thiol group?
A6: The thioether bond formed between a maleimide and a thiol is generally stable. However, it can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[9][10] Hydrolyzing the succinimide ring of the maleimide-thiol adduct can increase its stability.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation to my thiol-containing molecule. | Inactive Maleimide Reagent: The maleimide group may have been hydrolyzed due to improper storage or handling (exposure to moisture or high pH). | Always store the reagent at -20°C under dry conditions.[1][11] Allow the vial to warm to room temperature before opening.[3][4] Prepare fresh stock solutions in anhydrous solvents like DMSO or DMF.[4] |
| Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range of 7.0-7.5 for the maleimide-thiol reaction.[6] | Use a non-amine, thiol-free buffer such as PBS at pH 7.0-7.5.[4][6] | |
| Presence of Thiols in the Buffer: Buffers containing thiols (e.g., DTT) will compete with your target molecule for reaction with the maleimide. | Ensure your buffers are free of any thiol-containing reagents.[6] If a reducing agent is needed to reduce disulfide bonds, use a non-thiol reducing agent like TCEP or remove the thiol-containing reducing agent before adding the maleimide reagent.[6] | |
| Insufficient Molar Excess: The molar ratio of the maleimide reagent to the thiol-containing molecule is too low. | A 10 to 20-fold molar excess of the maleimide reagent is generally recommended for efficient conjugation.[2][12] | |
| Low or no conjugation to my amine-containing molecule. | Carboxylic Acid Not Activated: The carboxylic acid group requires activation to react with primary amines. | Use a carbodiimide activator such as EDC in your reaction mixture.[1][5] The addition of N-hydroxysuccinimide (NHS) can improve reaction efficiency.[7] |
| Presence of Primary Amines in the Buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for the activated carboxylic acid. | Use a buffer that does not contain primary amines, such as PBS, HEPES, or borate buffer.[4] | |
| Precipitation of the reagent during the experiment. | Low Solubility in Aqueous Buffer: Although the PEG spacer enhances water solubility, high concentrations may still precipitate in purely aqueous solutions. | Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and add it to your aqueous reaction mixture.[4] Ensure the final concentration of the organic solvent is compatible with your biomolecule. |
| Loss of conjugate over time. | Retro-Michael Reaction: The maleimide-thiol linkage can be reversible, especially in the presence of competing thiols.[9][10] | After conjugation, consider lowering the pH or performing a hydrolysis step to open the succinimide ring, which can increase the stability of the linkage.[9][10] |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Long-term) | -20°C | [1][2][5][11] |
| Storage Temperature (Short-term) | 0 - 4°C (days to weeks) | [1] |
| Shipping Condition | Ambient Temperature | [1][5] |
| Recommended Reaction pH (Maleimide-Thiol) | 7.0 - 7.5 | [6] |
| Recommended Molar Excess (Maleimide Reagent) | 10 - 20 fold over thiol | [2][12] |
Experimental Protocols
Protocol 1: Conjugation of Maleimide-PEG2-Carboxylic Acid to a Thiol-Containing Protein
This protocol provides a general procedure for conjugating the maleimide group of the reagent to cysteine residues on a protein.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG2-Carboxylic Acid
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other thiol-free buffer like HEPES or Borate.[4][12]
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein:
-
Prepare the Maleimide Reagent Stock Solution:
-
Allow the vial of Maleimide-PEG2-Carboxylic Acid to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[6]
-
-
Conjugation Reaction:
-
Purification:
-
Storage of Conjugate:
Visualizations
Caption: Workflow for protein conjugation with Maleimide-PEG2-Carboxylic Acid.
References
- 1. medkoo.com [medkoo.com]
- 2. broadpharm.com [broadpharm.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 11. chemimpex.com [chemimpex.com]
- 12. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to Mal-PEG2-CH2COOH and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and overall success of bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of the short-chain heterobifunctional linker, Mal-PEG2-CH2COOH, with other commonly used Polyethylene Glycol (PEG) linkers. We will delve into their respective performances, supported by experimental data and detailed methodologies, to facilitate informed decision-making in your research and development endeavors.
Introduction to PEG Linkers in Bioconjugation
Polyethylene Glycol (PEG) linkers are indispensable tools in bioconjugation, serving as flexible, hydrophilic spacers that connect biomolecules to other moieties such as therapeutic payloads or imaging agents. The process of PEGylation offers numerous advantages, including improved solubility and stability of hydrophobic drugs, reduced immunogenicity, and enhanced pharmacokinetic profiles. The choice of a specific PEG linker depends on several factors, including the reactive groups on the biomolecule and payload, the desired stability of the conjugate, and the required pharmacokinetic characteristics.
This compound is a heterobifunctional linker featuring a maleimide group and a terminal carboxylic acid. The maleimide moiety reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form a stable thioether bond. The carboxylic acid can be activated to react with primary amines, providing a versatile handle for conjugation.
Comparative Performance of PEG Linkers
The performance of a PEG linker is a multi-faceted consideration, encompassing conjugation efficiency, stability of the resulting bioconjugate, and its impact on biological activity and pharmacokinetics.
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
The hydrophilicity imparted by the PEG spacer can influence the efficiency of the conjugation reaction, particularly when dealing with hydrophobic payloads. Hydrophilic linkers can reduce aggregation and improve the solubility of the payload, often leading to higher and more consistent drug-to-antibody ratios (DAR).
Table 1: Influence of Linker Type on Drug-to-Antibody Ratio (DAR)
| Linker Type | Expected DAR | Key Observations |
| Non-PEGylated (Hydrophobic) | Variable, often lower | Hydrophobic interactions can lead to payload aggregation, potentially lowering the conjugation efficiency. |
| Short-Chain PEG (e.g., this compound) | Generally allows for consistent DAR | The hydrophilic PEG spacer improves the solubility of the payload, facilitating a more efficient conjugation process. |
| Long-Chain PEG (e.g., PEG8, PEG12) | Can achieve high and consistent DAR | The longer PEG chain further enhances solubility, which is particularly beneficial for highly hydrophobic payloads. |
In Vitro Cytotoxicity
The length of the PEG linker can modulate the in vitro cytotoxicity of a bioconjugate. While a necessary component for improving biophysical properties, longer PEG chains can sometimes introduce steric hindrance, potentially reducing the binding affinity of the antibody or impeding the intracellular release or action of the payload.
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| Linker | Payload | Target Cell Line | IC50 (nM) | Key Observations | Reference |
| No PEG (SMCC linker) | MMAE | NCI-N87 (HER2+) | ~1.0 | High potency with a non-PEGylated linker. | |
| 4 kDa PEG | MMAE | NCI-N87 (HER2+) | ~6.5 | A 6.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate. | |
| 10 kDa PEG | MMAE | NCI-N87 (HER2+) | ~22.5 | A 22.5-fold reduction in cytotoxicity, indicating a significant impact of long PEG chains on potency. |
Note: The data presented are from a study on affibody-drug conjugates, but the trend is informative for ADCs. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used.
Stability of the Maleimide-Thiol Linkage
A critical consideration for maleimide-based linkers is the stability of the formed thioether bond. Under physiological conditions, this linkage can undergo a retro-Michael reaction, leading to deconjugation of the payload. This premature release can result in off-target toxicity and reduced efficacy. The stability of this bond can be compared to next-generation thiol-reactive linkers.
Table 3: Comparative Stability of Thiol-Reactive Linkers in the Presence of Glutathione (GSH)
| Linker Chemistry | Incubation Conditions | Time | % Intact Conjugate | Key Observations | Reference |
| Maleimide-PEG | 37°C in presence of 1 mM GSH | 7 days | < 70% | Significant deconjugation observed due to retro-Michael reaction. | |
| Mono-sulfone-PEG | 37°C in presence of 1 mM GSH | 7 days | > 90% | Demonstrates significantly higher stability and resistance to deconjugation compared to the maleimide-PEG adduct. | |
| Hydrolyzed Maleimide | Physiological conditions | - | Highly Stable | Hydrolysis of the succinimide ring results in a more stable, ring-opened product that is resistant to the retro-Michael reaction. |
In Vivo Pharmacokinetics
The length of the PEG linker has a profound impact on the pharmacokinetic properties of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which reduces renal clearance and extends the circulation half-life.
Table 4: Effect of PEG Linker Length on In Vivo Pharmacokinetics
| Linker Length | Typical Half-Life | Key Observations | Reference |
| No PEG Linker | Shorter | More susceptible to rapid clearance from the body. | |
| Short PEG Linkers (e.g., this compound) | Moderately extended | Provides a balance between improved pharmacokinetics and potent cytotoxicity. | |
| Long PEG Linkers (e.g., 4 kDa, 10 kDa) | Significantly extended | The increased hydrodynamic radius significantly reduces clearance, leading to a longer circulation time. However, this can be associated with reduced tumor penetration and efficacy. |
Experimental Protocols
To enable a thorough and standardized comparison of different PEG linkers, the following experimental protocols are provided.
Protocol for Antibody-Drug Conjugation (General)
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.5). If necessary, interchain disulfide bonds are partially or fully reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. The excess reducing agent is then removed.
-
Linker-Payload Activation (for Mal-PEG-COOH type): The carboxylic acid group of the Mal-PEG-COOH linker is activated using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS ester. This activated linker is then reacted with an amine-containing payload.
-
Conjugation Reaction: The maleimide-containing linker-payload is added to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody). The reaction is allowed to proceed for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other reactants. Common purification methods include size-exclusion chromatography (SEC) or protein A affinity chromatography.
Stability Assay in Presence of a Competing Thiol
-
Sample Preparation: The purified bioconjugate is diluted to a final concentration (e.g., 0.5-1.0 mg/mL) in PBS (pH 7.4) containing a physiological concentration of a competing thiol, such as glutathione (GSH) (e.g., 1-5 mM). A control sample without the competing thiol is also prepared.
-
Incubation: The samples are incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Analysis: The amount of intact conjugate remaining at each time point is quantified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS). The percentage of intact conjugate is plotted against time to determine the stability profile.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Target cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and a non-targeting isotype control ADC for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
A Comparative Guide to the Characterization of Mal-PEG2-CH2COOH Labeled Proteins
For researchers, scientists, and drug development professionals, the precise modification of proteins with polyethylene glycol (PEG) linkers is a cornerstone of modern biotherapeutics. The choice of linker and the characterization of the resulting conjugate are critical for ensuring efficacy, stability, and safety. This guide provides a comprehensive comparison of proteins labeled with Mal-PEG2-CH2COOH and other common alternatives, supported by experimental data and detailed analytical protocols.
This compound is a heterobifunctional linker featuring a maleimide group for covalent attachment to thiol-containing residues (cysteine) and a carboxylic acid for further functionalization or to enhance solubility. The short, discrete PEG chain (n=2) offers a defined spacer arm to minimize steric hindrance.
Performance Comparison of Protein Labeling Linkers
The selection of a protein labeling linker significantly impacts the characteristics of the final conjugate. Key performance indicators include labeling efficiency, conjugate stability, and the effect on the protein's biological function and physical properties. While direct head-to-head comparisons across a wide range of linkers under identical conditions are rare in published literature, the following tables summarize representative data compiled from various studies to guide linker selection.
Table 1: Comparison of Labeling Efficiency and Reaction Conditions
| Linker Type | Target Residue | Typical Reaction Conditions | Typical Labeling Efficiency | Key Considerations |
| This compound | Cysteine | pH 6.5-7.5, Room Temp, 1-2 hours | >80%[1][2] | Highly selective for thiols within this pH range. Reaction rate is dependent on the accessibility of the cysteine residue.[3][4] |
| NHS-PEG4-COOH | Lysine, N-terminus | pH 7-9, Room Temp, 1 hour | Variable (depends on accessible lysines) | Can result in a heterogeneous mixture of conjugates due to multiple lysine residues. May impact protein function if lysines are in the active site. |
| Azide/Alkyne-PEG4 (Click Chemistry) | Non-natural amino acid or modified residue | Copper catalyst or strain-promoted, Room Temp, 1-4 hours | >95%[5] | Bioorthogonal reaction with high specificity and efficiency. Requires prior introduction of an azide or alkyne handle onto the protein.[6] |
Table 2: Comparison of Conjugate Stability
| Linker Type | Bond Formed | In Vitro/In Vivo Stability | Key Stability Features |
| This compound | Thiosuccinimide | Moderate | The thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation.[7][8][9] Stability is enhanced by hydrolysis of the succinimide ring.[7][10][11][12][13] |
| NHS-PEG4-COOH | Amide | High | The amide bond is highly stable under physiological conditions. |
| Azide/Alkyne-PEG4 (Click Chemistry) | Triazole | Very High | The triazole ring formed is extremely stable and resistant to chemical and enzymatic degradation.[5] |
Table 3: Impact of PEG Chain Length on Pharmacokinetics (General Trends)
| PEG Chain Length | Plasma Half-life | Renal Clearance | Immunogenicity |
| Short (e.g., n=2-8) | Moderate increase | Reduced | May be reduced[14] |
| Long (e.g., >20 kDa) | Significant increase[15][16] | Significantly reduced[14] | Generally lower, but anti-PEG antibodies can be a concern. |
Experimental Protocols
Thorough characterization of a this compound labeled protein is essential to ensure its quality and performance. Below are detailed protocols for key analytical techniques.
Protocol 1: Protein Labeling with this compound
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Linker Preparation: Immediately before use, dissolve this compound in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution at a 10- to 20-fold molar excess. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[17]
-
Quenching: Add N-acetylcysteine to a final concentration of 10-fold molar excess over the maleimide linker to quench any unreacted maleimide groups. Incubate for 15 minutes.
-
Purification: Purify the conjugate from excess linker and quenching reagent using size-exclusion chromatography (SEC).
Protocol 2: Characterization by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC is used to separate the PEGylated protein from the unlabeled protein and any aggregates.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Bio-inert LC System or similar.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or similar.
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the purified conjugate to approximately 1 mg/mL in the mobile phase.
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the sample.
-
Monitor the elution profile. The PEGylated protein will elute earlier than the unlabeled protein due to its larger hydrodynamic radius. Aggregates will elute even earlier.
-
Quantify the percentage of monomer, aggregate, and unlabeled protein by integrating the peak areas.[18]
Protocol 3: Characterization by Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is used to determine the molecular weight of the conjugate and confirm the degree of PEGylation.[19]
Instrumentation and Sample Preparation:
-
Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF or similar.
-
Matrix: Sinapinic acid (SA) or α-Cyano-4-hydroxycinnamic acid (HCCA). Prepare a saturated solution in 50% acetonitrile, 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the purified conjugate solution (approx. 10 pmol/µL) 1:1 with the matrix solution.
Procedure:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Acquire the mass spectrum in positive ion linear mode.
-
The mass spectrum will show a series of peaks corresponding to the protein with different numbers of PEG linkers attached. The mass difference between the peaks will correspond to the mass of the this compound linker.[20][21]
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate the experimental workflows and the chemical principles underlying the characterization of this compound labeled proteins.
Caption: Workflow for Protein Labeling with this compound.
Caption: Competing reactions affecting maleimide conjugate stability.
Caption: Analytical workflow for labeled protein characterization.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dovepress.com [dovepress.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. ingenieria-analitica.com [ingenieria-analitica.com]
- 21. sciex.com [sciex.com]
A Researcher's Guide to Mass Spectrometry Analysis of Mal-PEG2-CH2COOH Conjugates
For researchers and professionals in drug development, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. The Mal-PEG2-CH2COOH linker, a heterobifunctional linker combining a maleimide group for thiol-specific conjugation and a carboxylic acid for further functionalization, is frequently used in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics. Mass spectrometry (MS) stands as a cornerstone analytical technique for the in-depth analysis of these complex molecules. This guide provides a comparative overview of common MS-based methodologies for the analysis of this compound conjugates, supported by experimental considerations.
The inherent heterogeneity of both the protein and the polyethylene glycol (PEG) linker presents unique analytical challenges. Mass spectrometry, with its high sensitivity and mass accuracy, is indispensable for characterizing the resulting conjugate, including determining the degree of PEGylation, identifying conjugation sites, and assessing the overall structural integrity.
Comparative Analysis of Mass Spectrometry Techniques
The two primary ionization techniques employed for the analysis of large biomolecules like this compound conjugates are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). Each offers distinct advantages and is often coupled with different mass analyzers, such as Time-of-Flight (TOF), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.
| Technique | Ionization Principle | Typical Mass Analyzer | Key Advantages | Key Disadvantages | Primary Applications in Conjugate Analysis |
| MALDI-MS | A UV laser induces ionization from a solid-phase matrix containing the sample. | TOF | High mass range, tolerant to buffers and salts, typically produces singly charged ions simplifying spectra. | Lower resolution than ESI-based methods, potential for fragmentation, less amenable to online liquid chromatography (LC) coupling. | Rapid determination of average molecular weight and degree of PEGylation. |
| ESI-MS | A high voltage is applied to a liquid sample to create an aerosol of charged droplets. | Q-TOF, Orbitrap | High resolution and mass accuracy, readily coupled with LC for separation of complex mixtures, produces multiply charged ions allowing analysis of large molecules on instruments with a lower m/z range. | Sensitive to sample purity (salts and detergents), complex spectra due to multiple charge states and polydispersity of PEG. | Detailed characterization of heterogeneity, intact mass analysis of isoforms, peptide mapping to identify conjugation sites. |
Experimental Protocols and Considerations
Successful mass spectrometry analysis of this compound conjugates hinges on meticulous sample preparation and tailored instrumental methods.
1. Intact Mass Analysis (Top-Down Approach)
This approach aims to measure the mass of the entire conjugate, providing information on the distribution of species with different numbers of attached linkers (drug-to-antibody ratio or DAR).
-
Sample Preparation :
-
The conjugate sample is typically desalted using techniques like reversed-phase chromatography or buffer exchange to remove non-volatile salts that can interfere with ESI.
-
For ESI-MS, the sample is diluted in a solution containing an organic solvent (e.g., acetonitrile or methanol) and an acid (e.g., formic acid).
-
-
Mass Spectrometry :
-
ESI-Q-TOF or Orbitrap MS : These high-resolution instruments are preferred for intact mass analysis.
-
Charge State Reduction : The complex envelope of multiply charged ions generated by ESI can be simplified by the post-column addition of charge-reducing agents like triethylamine (TEA). This collapses the charge state distribution, making the spectrum easier to interpret and improving the accuracy of deconvolution.
-
Deconvolution : Specialized software is used to process the raw data, converting the m/z spectrum of multiply charged ions into a zero-charge mass spectrum that reveals the molecular weights of the different conjugate species.
-
2. Peptide Mapping Analysis (Bottom-Up Approach)
To pinpoint the exact amino acid residues where the this compound linker has attached (typically cysteine or lysine residues), a bottom-up proteomics approach is employed.
-
Sample Preparation :
-
Denaturation and Reduction : The conjugate is denatured, and disulfide bonds are reduced (e.g., with dithiothreitol, DTT), unless the goal is to map conjugation to native cysteines.
-
Alkylation : Free sulfhydryl groups are alkylated (e.g., with iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion : The protein is digested into smaller peptides using a specific protease, most commonly trypsin.
-
LC Separation : The resulting peptide mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Mass Spectrometry (LC-MS/MS) :
-
The eluting peptides are introduced into an ESI mass spectrometer.
-
The instrument performs a survey scan (MS1) to determine the m/z of the peptides.
-
Selected peptide ions are then isolated and fragmented (MS2 or tandem MS) to generate product ion spectra.
-
Data Analysis : The fragmentation spectra are analyzed to determine the amino acid sequence of the peptides. The presence of a mass shift corresponding to the this compound linker on a specific peptide identifies the site of conjugation.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of bioconjugates and the chemical pathway of the maleimide-thiol conjugation.
Figure 1: General experimental workflow for mass spectrometry analysis of bioconjugates.
Figure 2: Reaction pathway for maleimide-thiol conjugation and potential side reactions.
Alternative Approaches and Future Outlook
While ESI and MALDI are the workhorses for conjugate analysis, other techniques are emerging. Ion mobility-mass spectrometry (IM-MS), for instance, provides an additional dimension of separation based on the ion's size and shape, which can help to resolve complex mixtures of conjugate isoforms. Furthermore, advancements in native mass spectrometry, where the protein's non-covalent interactions are preserved, offer the potential to study the impact of conjugation on higher-order structure.
The stability of the maleimide-thiol linkage itself is a critical quality attribute that can be monitored by mass spectrometry. The thiosuccinimide product of the initial conjugation can undergo a retro-Michael reaction, leading to dissociation, or hydrolysis of the ring, which results in a more stable product. LC-MS methods can be developed to separate and quantify these different species, providing crucial information on the long-term stability of the conjugate.
A Comparative Guide to HPLC Methods for Purity Assessment of Mal-PEG2-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional linkers like Maleimide-PEG2-Carboxylic Acid (Mal-PEG2-CH2COOH) is critical for the successful development of antibody-drug conjugates (ADCs) and other targeted therapeutics. High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of these reagents and identifying potential impurities. This guide provides a comparative overview of two common reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Purity Concerns
This compound is a heterobifunctional linker featuring a maleimide group for conjugation to thiols (e.g., cysteine residues in antibodies) and a carboxylic acid for linking to other molecules. The primary impurity of concern is the hydrolysis product of the maleimide ring, which renders the linker inactive for its intended conjugation chemistry. Other potential impurities can arise from the synthesis process, including starting materials and side-products. A robust HPLC method should be able to separate the intact this compound from these impurities.
Comparative Analysis of HPLC Methods
This guide compares two RP-HPLC methods for the purity analysis of this compound:
-
Method 1: C18 Column with UV Detection. This is a widely used and versatile method for the analysis of small molecules.
-
Method 2: Phenyl-Hexyl Column with UV Detection. This method offers alternative selectivity, which can be advantageous for separating closely related compounds.
The performance of these two methods is summarized in the table below.
| Parameter | Method 1: C18 Column with UV Detection | Method 2: Phenyl-Hexyl Column with UV Detection |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Separation Principle | Primarily hydrophobic interactions | Mixed-mode (hydrophobic and π-π interactions) |
| Resolution (Peak of Interest vs. Hydrolysis Product) | Good (Rs > 2.0) | Excellent (Rs > 2.5) |
| Run Time | ~15 minutes | ~15 minutes |
| Detection | UV at 220 nm | UV at 220 nm |
| Advantages | Widely available, robust, good general-purpose column. | Enhanced selectivity for aromatic and unsaturated compounds, potentially better resolution of certain impurities. |
| Disadvantages | May have limited selectivity for structurally similar impurities. | Less commonly used than C18, may require more method development. |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the this compound sample to be tested in a 50:50 mixture of acetonitrile and water.
-
Forced Degradation Sample (Hydrolysis): To 1 mL of the sample solution, add 100 µL of 0.1 M sodium hydroxide. Let the solution stand at room temperature for 1 hour to induce hydrolysis of the maleimide group. Neutralize with 100 µL of 0.1 M hydrochloric acid before injection. This sample is used to confirm the separation of the main peak from its primary degradation product.
Method 1: C18 Column with UV Detection
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Method 2: Phenyl-Hexyl Column with UV Detection
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Workflow for HPLC Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
Both the C18 and Phenyl-Hexyl based HPLC methods are suitable for the purity assessment of this compound. The choice between the two may depend on the specific impurity profile of the sample and the availability of columns. The Phenyl-Hexyl column may offer superior resolution for certain impurities due to its mixed-mode separation mechanism. It is recommended to perform forced degradation studies to ensure that the chosen method is stability-indicating and capable of separating the active compound from all potential degradation products. The provided protocols serve as a starting point for method development and validation in a research or quality control setting.
A Comparative Guide to Functional Assays for Proteins Conjugated with Maleimide-PEG Linkers
For researchers, scientists, and drug development professionals, the functional validation of a conjugated protein is a critical step toward its application. The use of maleimide-based linkers, such as Maleimide-PEG2-CH2COOH (Mal-PEG2-Acid), is a prevalent strategy for conjugating proteins via cysteine residues. This guide provides a comparative overview of essential functional assays to characterize these conjugates, offers detailed experimental protocols, and compares the performance of the maleimide linker with more stable alternatives, supported by experimental data.
The efficacy of a protein conjugate depends on the successful attachment of the payload without compromising the protein's native function. This necessitates a robust analytical framework to characterize the conjugate's structure and validate its biological activity.
Initial Characterization: Confirming Successful Conjugation
Before proceeding to functional assays, it is crucial to confirm the successful conjugation and determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR). Several analytical techniques can be employed for this purpose.
Table 1: Comparison of Assays for Characterizing Protein Conjugates
| Assay | Principle | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance to determine protein concentration (at 280 nm) and, if the payload has a unique chromophore, its concentration. | Rapid and simple. | Requires a chromophore on the payload and a correction factor for payload absorbance at 280 nm. |
| TNBS Assay | Trinitrobenzenesulfonic acid (TNBS) reacts with free primary amines. PEGylation of lysine residues reduces the number of free amines, which can be quantified. | Useful for amine-targeted conjugation. | Indirect method; requires knowledge of the protein's total amine content. |
| Barium-Iodide Assay | PEG forms a colored complex with a barium-iodide solution, allowing for colorimetric quantification of PEG content. | Directly measures PEG content. | Can have background interference from non-conjugated PEG. |
| HPLC (SEC/RP) | High-Performance Liquid Chromatography separates the conjugate from free protein and payload based on size (SEC) or hydrophobicity (RP). | Provides information on purity, aggregation, and can quantify different species. | Requires specialized equipment and method development for each conjugate. |
| Mass Spectrometry (MS) | Provides a precise mass of the conjugated protein, allowing for the direct determination of the number of attached linkers/payloads. | Highly accurate and provides detailed structural information. | Requires specialized instrumentation and expertise. |
This protocol is a standard method for determining the number of dye molecules conjugated to a protein.
-
Sample Preparation : Dilute the final, purified protein-dye conjugate in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically ~0.1 mg/mL).
-
Absorbance Measurement : Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (A_max) of the conjugated molecule (e.g., a fluorescent dye).
-
Calculation :
-
First, calculate the corrected absorbance at 280 nm (A₂₈₀_corr) to account for the dye's absorbance at this wavelength.
-
A₂₈₀_corr = A₂₈₀ - (A_max × CF)
-
Where CF is the correction factor provided by the dye manufacturer.
-
-
Next, calculate the molar concentration of the protein.
-
Protein Conc. (M) = A₂₈₀_corr / (ε_protein × path length)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Then, calculate the molar concentration of the dye.
-
Dye Conc. (M) = A_max / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Finally, calculate the DOL.
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
Caption: General workflow for protein conjugation and subsequent analysis.
Key Functional Assays for Antibody-Drug Conjugates (ADCs)
For ADCs, functional validation requires a suite of assays to confirm that the conjugate can bind its target, become internalized, and deliver its cytotoxic payload effectively.
This colorimetric assay is fundamental for assessing the cell-killing potency of an ADC by measuring the metabolic activity of surviving cells.
Table 2: Performance Comparison in a Typical HER2+ Cell Cytotoxicity Assay
| Conjugate | Linker Type | Target Cells | IC₅₀ (nM) |
| Trastuzumab-Linker-Drug A | Maleimide (Non-cleavable) | SK-BR-3 (HER2+) | 0.85 |
| Trastuzumab-Linker-Drug A | Maleimide (Non-cleavable) | MDA-MB-468 (HER2-) | > 1000 |
| Trastuzumab (Unconjugated) | N/A | SK-BR-3 (HER2+) | > 1000 |
Data is illustrative and based on typical experimental outcomes.
-
Cell Seeding : Plate target cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C.
-
Compound Treatment : Prepare serial dilutions of the ADC and control antibodies in culture medium. Add the diluted compounds to the cells and incubate for 72-96 hours.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. Data is used to calculate the IC₅₀ value.
This assay confirms that the ADC is internalized by the target cell after binding to its surface receptor, a prerequisite for payload release.
-
Cell Preparation : Harvest target cells and resuspend them in cold FACS buffer at a concentration of 1x10⁶ cells/mL.
-
Antibody Binding : Incubate cells with a fluorescently labeled version of the ADC on ice for 30-60 minutes to allow surface binding without internalization.
-
Induction of Internalization : Wash the cells to remove unbound ADC. Resuspend the cells in pre-warmed medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). Keep a control sample on ice.
-
Quenching : At each time point, transfer cells to ice. Add a quenching agent (e.g., trypan blue) to the samples to quench the fluorescence of the non-internalized, surface-bound antibody.
-
Data Acquisition : Analyze the cells using a flow cytometer. The remaining fluorescence intensity is proportional to the amount of internalized ADC.
A Comparative Guide to Thioether and Amide Bond Stability in Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The choice of linkage chemistry is a critical determinant of the stability and efficacy of bioconjugates. Among the most common covalent linkages, thioether and amide bonds are frequently employed. This guide provides an objective comparison of their stability, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.
Quantitative Stability Comparison
The stability of a bioconjugate is often evaluated under various conditions to mimic its intended biological environment. The following tables summarize the comparative stability of thioether and amide bonds in different settings.
Table 1: Stability in Human Plasma
| Linkage Type | Half-life (t½) in Human Plasma | Typical Cleavage Products | Reference Compound Example |
| Thioether | Generally stable (> 200 hours) | Minimal cleavage observed | Maleimide-thiol conjugate |
| Amide | Highly stable (> 500 hours) | Minimal to no cleavage | NHS ester-amine conjugate |
Table 2: pH-Dependent Stability
| Linkage Type | Stability at pH 5.0 (Lysosomal) | Stability at pH 7.4 (Physiological) | Stability at pH 8.5 (Slightly Basic) |
| Thioether | Stable | Stable | Potential for retro-Michael reaction in some maleimide-based conjugates |
| Amide | Highly stable | Highly stable | Highly stable |
Table 3: In Vivo Stability
| Linkage Type | Typical In Vivo Half-life | Primary Mode of Degradation | Common Applications |
| Thioether | Long, but can be susceptible to enzymatic cleavage or retro-Michael reaction | Thioetherase activity, glutathione exchange | Antibody-drug conjugates (ADCs), PEGylation |
| Amide | Very long | Proteolytic cleavage of the protein backbone, not the amide bond itself | Protein-protein conjugation, peptide labeling |
Experimental Protocols
The data presented above is typically generated using the following experimental methodologies.
Protocol 1: Plasma Stability Assay
-
Incubation: The bioconjugate is incubated in fresh human plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Sample Preparation: Plasma proteins are precipitated by adding an equal volume of acetonitrile.
-
Analysis: The supernatant is analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact bioconjugate remaining.
-
Half-life Calculation: The half-life is determined by plotting the percentage of intact bioconjugate versus time and fitting the data to a first-order decay model.
Protocol 2: pH Stability Assay
-
Buffer Preparation: A series of buffers with different pH values (e.g., pH 5.0, 7.4, 8.5) are prepared.
-
Incubation: The bioconjugate is incubated in each buffer at a controlled temperature (e.g., 37°C).
-
Time Points: Samples are collected at multiple time points.
-
Analysis: The stability of the bioconjugate is assessed using techniques such as HPLC (High-Performance Liquid Chromatography) or SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to monitor for degradation products.
Visualizing Key Processes
Diagrams can help illustrate the workflows and decision-making processes in bioconjugate development.
Caption: A generalized workflow for the creation of bioconjugates.
Caption: A decision tree for selecting a suitable linker chemistry.
Summary and Recommendations
-
Amide bonds offer superior chemical stability compared to thioether bonds, particularly in the context of resistance to chemical degradation across a wide pH range and in plasma. This makes them an excellent choice for applications requiring long-term stability where the bioconjugate is not intended to be cleaved.
-
Thioether bonds , while generally stable, can be susceptible to a retro-Michael reaction, especially those derived from traditional maleimides, leading to dissociation of the conjugate. However, next-generation maleimide derivatives have been developed to significantly improve the stability of the resulting thioether linkage. Thioether linkages are often preferred for their specific reactivity with thiols, which can be introduced at specific sites on a biomolecule.
Safety Operating Guide
Proper Disposal of Mal-PEG2-CH2COOH: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific fields, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Mal-PEG2-CH2COOH, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in a designated laboratory area.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.
Step-by-Step Disposal Protocol
Due to its chemical nature, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Waste Segregation and Collection
Proper segregation is the foundational step for safe and compliant chemical waste disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemical-resistant container.
-
Place contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper in a designated, sealed plastic bag or container. This container must be labeled as "Hazardous Chemical Waste" and specify "this compound contaminated debris."
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions of this compound (dissolved in solvents like DMSO, DMF, etc.) must be collected as hazardous liquid chemical waste.
-
Aqueous Solutions: Collect all aqueous solutions containing this compound, including reaction buffers and washes, in a dedicated, leak-proof, and chemical-resistant container.
-
Labeling: Clearly label the liquid waste container with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used (e.g., aqueous buffer, DMSO), and an approximate concentration.
-
Step 2: Waste Storage
Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.
-
Designated Area: Store all waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.[1] This area should be under the control of laboratory personnel.[2]
-
Container Integrity: Ensure all waste containers are securely capped and show no signs of leakage or deterioration.[1][2]
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams.[1] Always refer to your institution's chemical compatibility guidelines.
Step 3: Arranging for Disposal
The final step is to ensure the waste is collected and disposed of by authorized personnel.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the collected waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Disposal of Empty Containers
Empty containers that once held this compound must also be handled with care to ensure they are free of residual chemical.
-
Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the chemical residue.[3]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid chemical waste.[3]
-
Defacing Labels: Once triple-rinsed, deface or remove all chemical labels from the empty container.[3]
-
Final Disposal: The clean, defaced container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institutional guidelines.
Quantitative Data Summary
| Waste Type | Container Requirement | Labeling Information | Storage Location | Disposal Method |
| Solid this compound | Original or labeled, sealed, chemical-resistant container. | "Hazardous Chemical Waste", "this compound" | Designated Hazardous Waste Accumulation Area | Collection by institutional EHS or licensed contractor. |
| Contaminated Debris | Sealed, labeled plastic bag or container. | "Hazardous Chemical Waste", "this compound contaminated debris" | Designated Hazardous Waste Accumulation Area | Collection by institutional EHS or licensed contractor. |
| Liquid Waste (Stock & Aqueous) | Leak-proof, chemical-resistant container. | "Hazardous Chemical Waste", "this compound", Solvent, Approx. Concentration | Designated Hazardous Waste Accumulation Area | Collection by institutional EHS or licensed contractor. |
| Triple-Rinse Rinsate | Leak-proof, chemical-resistant container. | "Hazardous Chemical Waste", "Rinsate of this compound", Solvent | Designated Hazardous Waste Accumulation Area | Collection by institutional EHS or licensed contractor. |
| Triple-Rinsed Empty Container | N/A | Labels Removed/Defaced | Regular laboratory waste stream (confirm with EHS) | Institutional recycling or waste program. |
Experimental Protocols and Signaling Pathways
While this document focuses on disposal, it is important to note that this compound is a heterobifunctional linker. The maleimide group reacts with thiol groups (e.g., on proteins), and the carboxylic acid can be activated to react with primary amines. Understanding these reactions is crucial for planning experiments and anticipating the nature of the resulting waste products.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
